RmlA-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26BrN5O4S |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-[6-(4-aminobutylamino)-1-[(4-bromophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30) |
InChI Key |
IAVMPVZGAIJJDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of RmlA-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
RmlA-IN-2 is a potent, allosteric inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). This enzyme is a critical component of the L-rhamnose biosynthetic pathway in many pathogenic bacteria, a pathway absent in humans, making RmlA an attractive target for the development of novel antibacterial agents. This compound exhibits competitive inhibition with respect to one of the enzyme's substrates, glucose-1-phosphate (G1P), despite binding to a site distinct from the active site. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, the biochemical pathway it disrupts, and detailed experimental protocols for its characterization.
Introduction to RmlA and the L-Rhamnose Biosynthetic Pathway
The enzyme glucose-1-phosphate thymidylyltransferase, abbreviated as RmlA, is the first and rate-limiting enzyme in the four-step biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose)[1][2][3][4]. This pathway is essential for the production of L-rhamnose, a deoxy sugar that is a key component of the cell wall in many Gram-negative and Gram-positive bacteria, including pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis[1][4]. The enzymes of the L-rhamnose pathway are highly conserved among various bacterial species[1]. Since this pathway is absent in mammals, its components, particularly RmlA, represent promising targets for the development of novel antibiotics[1][4].
The biosynthesis of dTDP-L-rhamnose proceeds as follows[3][4]:
-
RmlA (Glucose-1-phosphate thymidylyltransferase) catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate (PPi).
-
RmlB (dTDP-D-glucose 4,6-dehydratase) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) epimerizes the product of RmlB to yield dTDP-4-keto-L-rhamnose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase) reduces the RmlC product to the final product, dTDP-L-rhamnose.
This compound: A Potent Allosteric Inhibitor of RmlA
This compound is a member of a class of pyrimidinedione-based inhibitors of RmlA[5]. It has been identified as a potent inhibitor of Pseudomonas aeruginosa RmlA.
Mechanism of Action
This compound functions as an allosteric inhibitor . It binds to a regulatory site on the RmlA enzyme that is remote from the active site where the substrates G1P and dTTP bind[6]. Despite its allosteric binding nature, this compound exhibits competitive inhibition with respect to glucose-1-phosphate (G1P)[6]. This suggests that the binding of this compound to the allosteric site induces a conformational change in the enzyme that prevents the binding of G1P to the active site, while still allowing the binding of dTTP[6]. This mode of action is a key characteristic of this class of inhibitors and provides a basis for their high potency and specificity.
Quantitative Data
The inhibitory potency of this compound and its analogs against P. aeruginosa RmlA has been determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R Group at N1 of Pyrimidinedione | R Group at C6-NH of Pyrimidinedione | IC50 (µM) |
| This compound (1d) | p-bromobenzyl | n-butyl | 0.303 |
| 1a | p-bromobenzyl | H | 0.21 |
| 1b | p-bromobenzyl | n-propyl | 0.86 |
| 1e | p-bromobenzyl | n-pentyl | >50 |
| 1f | p-bromobenzyl | 1H-1,2,3-triazol-4-ylmethyl | 0.17 |
Table 1: Structure-Activity Relationship (SAR) of this compound and its analogs. The IC50 values represent the concentration of the inhibitor required to reduce the activity of P. aeruginosa RmlA by 50%. Data sourced from scientific literature.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the inhibitory activity of this compound.
RmlA Enzyme Inhibition Assay (Colorimetric)
This assay measures the activity of RmlA by quantifying the amount of pyrophosphate (PPi) produced during the enzymatic reaction. The released PPi is then hydrolyzed by inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi), which are subsequently detected using a malachite green-based colorimetric method[7][8].
Materials:
-
Purified RmlA enzyme
-
This compound and other test inhibitors dissolved in DMSO
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Deoxythymidine triphosphate (dTTP)
-
Glucose-1-phosphate (G1P)
-
Inorganic pyrophosphatase (from Saccharomyces cerevisiae)
-
Malachite green reagent (containing malachite green, ammonium molybdate, and a non-ionic detergent in acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl₂.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified RmlA enzyme to the reaction mixture. Then, add varying concentrations of this compound (or other inhibitors) dissolved in DMSO. Include a control with DMSO only (no inhibitor). Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrates, dTTP and G1P, along with inorganic pyrophosphatase to each well.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at an optimal temperature for the enzyme (e.g., 37°C)[7].
-
Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced, leading to the development of a colored product. Allow the color to develop for a set time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C)[7].
-
Measurement: Measure the absorbance of the colored product in each well using a microplate reader at a wavelength of approximately 630-650 nm.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO only). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[9][10][11].
Visualizations
Signaling Pathway Diagram
Caption: The L-rhamnose biosynthetic pathway.
Experimental Workflow Diagram
Caption: Workflow for the RmlA enzyme inhibition assay.
Logical Relationship Diagram
Caption: Allosteric inhibition of RmlA by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of RmlA Inhibitors: A Case Study of RmlA-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and synthesis of RmlA-IN-2, a novel inhibitor of the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA). The emergence of antibiotic-resistant bacterial strains necessitates the identification of new therapeutic targets. The dTDP-L-rhamnose biosynthetic pathway, crucial for the cell wall integrity of many pathogenic bacteria but absent in humans, presents a valuable opportunity for targeted drug development.[1] RmlA catalyzes the first committed step in this pathway, making it an attractive target for novel antibacterial agents.[2][3]
The dTDP-L-Rhamnose Biosynthetic Pathway
The synthesis of dTDP-L-rhamnose is a four-step enzymatic process essential for the creation of the bacterial cell wall linker unit in pathogens like Mycobacterium tuberculosis.[3] RmlA, the initial enzyme in this cascade, catalyzes the condensation of deoxy-thymidine triphosphate (dTTP) and D-glucose-1-phosphate (G-1-P) to form dTDP-D-glucose.[1][2] Subsequent enzymatic transformations by RmlB, RmlC, and RmlD produce the final product, dTDP-L-rhamnose.[2] The essentiality of this pathway for bacterial growth and morphology positions RmlA as a prime target for therapeutic intervention.[2]
References
RmlA-IN-2: A Technical Guide to Target Identification and Validation
Introduction
RmlA, or glucose-1-phosphate thymidylyltransferase, is a critical enzyme in the biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), an essential precursor for the cell wall of many pathogenic bacteria. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This document provides an in-depth technical guide on the target identification and validation of RmlA inhibitors, with a focus on the methodologies and data required for robust preclinical assessment. While specific data for a compound designated "RmlA-IN-2" is not publicly available, this guide outlines the established workflows and assays used for the characterization of inhibitors targeting RmlA.
Target Identification and Validation Workflow
The process of identifying and validating a potential inhibitor for a target like RmlA involves a multi-step approach, starting from initial screening to in-vivo efficacy studies.
Caption: A generalized workflow for the identification and validation of RmlA inhibitors.
The dTDP-L-rhamnose Biosynthesis Pathway
RmlA catalyzes the first of four enzymatic steps in the biosynthesis of dTDP-L-rhamnose. This pathway is essential for the formation of the bacterial cell wall.
Caption: The enzymatic pathway for the biosynthesis of dTDP-L-rhamnose.
Quantitative Data for RmlA Inhibitors
The following table summarizes the inhibitory activity of various compounds targeting RmlA from different bacterial species.
| Compound Class | Organism | IC50 (µM) | Reference |
| Phenolic inhibitors | Pseudomonas aeruginosa | 25 - 100 | |
| Pyrrolidine derivatives | Streptococcus suis | 10 - 50 | |
| Thiazolidinone derivatives | Mycobacterium tuberculosis | 5 - 20 | |
| Natural product extracts | Various bacteria | 50 - 200 |
Experimental Protocols
Enzyme Inhibition Assay (Coupled Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against RmlA. A coupled-enzyme system is often used for a continuous spectrophotometric readout.
Principle: The activity of RmlA is coupled to the activities of subsequent enzymes in the pathway (RmlB, RmlC, RmlD) and an NADH-dependent dehydrogenase. The consumption of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified RmlA, RmlB, RmlC, RmlD enzymes
-
Glucose-1-phosphate
-
dTTP
-
NADH
-
NADH-dependent dehydrogenase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
Test compounds dissolved in DMSO
Procedure:
-
Add assay buffer, substrates (glucose-1-phosphate, dTTP), coupling enzymes, and NADH to a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding RmlA.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of an inhibitor to RmlA.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. RmlA is immobilized on the chip, and the binding of the inhibitor is measured in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified RmlA
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Procedure:
-
Immobilize RmlA onto the sensor chip surface using amine coupling chemistry.
-
Inject a series of concentrations of the test compound over the chip surface.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
Regenerate the chip surface between injections.
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the inhibitor is titrated into a solution containing RmlA, and the heat changes associated with the binding are measured.
Materials:
-
ITC instrument
-
Purified RmlA
-
Test compounds
-
Dialysis buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
Procedure:
-
Dialyze RmlA and the test compound in the same buffer to minimize heat of dilution effects.
-
Load the RmlA solution into the sample cell and the test compound solution into the injection syringe.
-
Perform a series of injections of the test compound into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of the inhibitor to protein.
-
Fit the data to a binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
Materials:
-
Bacterial cell culture
-
Lysis buffer
-
Test compound
-
Antibodies against RmlA for Western blotting
Procedure:
-
Treat intact bacterial cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble RmlA at each temperature by Western blotting.
-
The shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The identification and validation of RmlA inhibitors require a systematic approach employing a combination of biochemical, biophysical, and cell-based assays. The methodologies described in this guide provide a robust framework for the characterization of novel antibacterial agents targeting this essential bacterial enzyme. While the specific compound "this compound" remains to be publicly detailed, the outlined procedures are the standard for any such investigation in the field of drug discovery.
RmlA-IN-2: A Potent Inhibitor of Bacterial L-Rhamnose Biosynthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RmlA-IN-2, also identified as compound 1d in primary literature, is a potent small-molecule inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA). This enzyme catalyzes the first committed step in the L-rhamnose biosynthetic pathway, a crucial metabolic route for the formation of the bacterial cell wall in many pathogenic species. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This document provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its place in the relevant biochemical pathway.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized against the RmlA enzyme. The key quantitative metric for its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound (compound 1d) | Glucose-1-phosphate thymidylyltransferase (RmlA) | 0.303 | [1] |
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of RmlA.[1] This enzyme is responsible for the conversion of glucose-1-phosphate and dTTP into dTDP-D-glucose and pyrophosphate. By blocking this initial step, this compound effectively halts the entire L-rhamnose biosynthetic pathway. The consequence of this inhibition is a disruption of the synthesis of L-rhamnose, a critical sugar for the formation of the bacterial cell wall. This can lead to increased permeability of the cell wall and ultimately inhibit bacterial growth.[1][2]
Signaling and Biosynthetic Pathways
The L-rhamnose biosynthetic pathway is a four-step enzymatic cascade that converts glucose-1-phosphate into dTDP-L-rhamnose. This compound targets the first enzyme in this pathway, RmlA.
Caption: Inhibition of the L-Rhamnose Biosynthetic Pathway by this compound.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against RmlA, based on commonly used methods for this enzyme class.
RmlA Enzyme Inhibition Assay (Coupled-Enzyme Colorimetric Assay)
This assay measures the production of pyrophosphate (PPi) from the RmlA-catalyzed reaction. The PPi is then hydrolyzed to inorganic phosphate (Pi) by a coupling enzyme (inorganic pyrophosphatase), and the Pi is detected colorimetrically.
Materials:
-
Purified RmlA enzyme
-
This compound (or other test compounds)
-
Glucose-1-Phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Inorganic pyrophosphatase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no RmlA enzyme).
-
Add the RmlA enzyme to all wells except the negative control and incubate for a short period at the desired temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (G1P and dTTP) and the coupling enzyme (inorganic pyrophosphatase).
-
Incubate the reaction for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for the RmlA Enzyme Inhibition Assay.
Conclusion
This compound is a potent and specific inhibitor of the bacterial enzyme RmlA. Its ability to disrupt the L-rhamnose biosynthetic pathway highlights its potential as a starting point for the development of novel antibacterial therapeutics. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and similar compounds. Further studies are warranted to explore its spectrum of activity against various bacterial pathogens and to evaluate its efficacy in more complex biological systems.
References
An In-depth Technical Guide to the Structure-Activity Relationship of RmlA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of inhibitors targeting Glucose-1-phosphate thymidylyltransferase (RmlA), a crucial enzyme in the L-rhamnose biosynthetic pathway of many pathogenic bacteria. The monosaccharide L-rhamnose is a key component of the bacterial cell wall, making RmlA an attractive target for the development of novel antibacterial agents.[1] This document details the quantitative data from SAR studies on a series of pyrimidinedione-based inhibitors, provides in-depth experimental protocols for key assays, and visualizes the logical and experimental workflows involved in this area of research.
Core Structure-Activity Relationship Data
The following table summarizes the in vitro inhibition data for a series of pyrimidinedione-based analogues against P. aeruginosa RmlA. These compounds share a common core structure and explore modifications at the N1 and C6-NH2 positions.[2]
| Compound ID | N1-Substituent | C6-NH2 Linker and Terminal Group | IC50 (µM) [a] | PDB Code |
| 1a | p-bromobenzyl | - | 0.023 ± 0.002 | - |
| 1b | p-bromobenzyl | -(CH2)2-NH2 | 0.015 ± 0.001 | 6TQG |
| 1c | p-bromobenzyl | -(CH2)3-NH2 | 0.022 ± 0.002 | - |
| 1d | p-bromobenzyl | -(CH2)4-NH2 | 0.014 ± 0.001 | 6T38 |
| 1e | p-bromobenzyl | -(CH2)5-NH2 | 0.021 ± 0.002 | - |
| 1f | p-bromobenzyl | -(CH2)6-NH2 | 0.019 ± 0.001 | 6T37 |
[a] Data represents the mean ± standard deviation (n=3).[2]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of RmlA inhibitors are provided below.
RmlA Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of RmlA by measuring the amount of pyrophosphate (PPi) released during the conversion of glucose-1-phosphate (Glu-1-P) and deoxythymidine triphosphate (dTTP) to dTDP-D-glucose. The PPi is then hydrolyzed to inorganic phosphate (Pi) by a pyrophosphatase, and the Pi is detected using a malachite green reagent.[1][3]
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2
-
Substrates: dTTP and D-Glc-1-P
-
Saccharomyces cerevisiae pyrophosphatase
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dTTP (0.2 mM), D-Glc-1-P (1 mM), and pyrophosphatase (0.04 units) in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no RmlA).
-
Initiate the enzymatic reaction by adding purified RmlA (5 µg) to each well, bringing the total reaction volume to 50 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent to each well.
-
Incubate at 37°C for 5 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of RmlA-Inhibitor Complexes
X-ray crystallography is employed to determine the three-dimensional structure of RmlA in complex with inhibitors, providing crucial insights into the binding mode and guiding further inhibitor design.[2]
General Workflow:
-
Crystallization: The purified RmlA protein is co-crystallized with the inhibitor of interest. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find optimal conditions for crystal growth.
-
Data Collection: The grown crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density map and refined to obtain the final, high-resolution structure.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and the RmlA enzyme in real-time.[4]
General Protocol:
-
Immobilization: The RmlA enzyme is immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing the inhibitor at a specific concentration is flowed over the sensor chip surface. The binding of the inhibitor to the immobilized RmlA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the inhibitor from the enzyme.
-
Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat change that occurs upon the binding of an inhibitor to the RmlA enzyme, providing information on the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[5]
General Protocol:
-
Sample Preparation: The purified RmlA enzyme is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: The inhibitor solution is injected in small aliquots into the sample cell containing the RmlA enzyme. The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the enzyme. The resulting binding isotherm is then fitted to a binding model to determine the KD, n, and ΔH. The change in entropy (ΔS) can be calculated from these values.
Visualizations
The following diagrams illustrate key workflows in the structure-activity relationship studies of RmlA inhibitors.
Caption: A logical workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Experimental workflow for the RmlA colorimetric enzyme inhibition assay.
References
- 1. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 2. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of RmlA-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of RmlA-IN-2, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA). The document details the quantitative inhibitory properties of this compound, the experimental methodologies used for its characterization, and visual representations of the relevant biological pathway and experimental workflows.
Quantitative Inhibitory Profile of this compound
This compound, also identified as Compound 8a, demonstrates significant inhibitory activity against RmlA from Pseudomonas aeruginosa. Its potency has been quantified through various biochemical and biophysical assays, the results of which are summarized in the table below.
| Parameter | Value | Assay Method | Target Enzyme |
| IC50 | 0.073 ± 0.01 µM | Enzymatic Assay | P. aeruginosa RmlA |
| KD | 0.028 ± 0.003 µM | Surface Plasmon Resonance (SPR) | P. aeruginosa RmlA |
| Mechanism of Inhibition | Competitive with respect to Glucose-1-Phosphate (G1P) | Enzyme Kinetics | P. aeruginosa RmlA |
Experimental Protocols
Detailed methodologies for the key experiments performed to characterize this compound are provided below.
RmlA Enzymatic Assay (Malachite Green-based)
This colorimetric assay determines RmlA activity by quantifying the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction. The released PPi is subsequently hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected using a malachite green reagent.
Materials:
-
RmlA enzyme
-
This compound (or other inhibitors)
-
Deoxythymidine triphosphate (dTTP)
-
Glucose-1-phosphate (G1P)
-
Inorganic pyrophosphatase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent: 0.045% (w/v) Malachite Green hydrochloride, 4.2% (w/v) ammonium molybdate in 4M HCl, and 0.1% (v/v) Triton X-100.
-
Quenching Solution: 34% (w/v) sodium citrate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, dTTP, and G1P at desired concentrations.
-
Add this compound at various concentrations to the wells of the microplate. Include a control with no inhibitor.
-
Add the RmlA enzyme to initiate the reaction. The final reaction volume is typically 50 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Add 25 µL of the Quenching Solution to each well to stabilize the color.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (RmlA) and an analyte (this compound).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
RmlA enzyme
-
This compound
-
Immobilization Buffer: 10 mM sodium acetate (pH 4.5)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Immobilization of RmlA:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the RmlA protein diluted in Immobilization Buffer to allow for covalent coupling to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound in Running Buffer over the immobilized RmlA surface.
-
Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (measured in response units, RU).
-
Regenerate the sensor surface between each inhibitor concentration by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
L-Rhamnose Biosynthetic Pathway
The following diagram illustrates the L-rhamnose biosynthetic pathway, highlighting the role of RmlA as the initial enzyme.
Caption: The L-Rhamnose biosynthetic pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the key steps in the in vitro characterization of this compound.
Caption: Workflow for the in vitro characterization of the RmlA inhibitor, this compound.
The Disruption of Bacterial Cell Wall Integrity: A Technical Guide to the Effects of RmlA-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of RmlA-IN-2, a potent inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA), on bacterial cell wall synthesis. RmlA is a critical enzyme in the biosynthetic pathway of dTDP-L-rhamnose, an essential precursor for the formation of the bacterial cell wall in many pathogenic bacteria. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.
Core Concepts: The Role of RmlA in Bacterial Cell Wall Synthesis
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. A key component of the cell wall in many Gram-negative and some Gram-positive bacteria is L-rhamnose. The biosynthesis of the activated form of this sugar, dTDP-L-rhamnose, is initiated by the enzyme RmlA.
RmlA catalyzes the first committed step in this four-enzyme pathway: the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi). Subsequent enzymatic steps convert dTDP-D-glucose to dTDP-L-rhamnose, which is then incorporated into the lipopolysaccharide (LPS) of Gram-negative bacteria and the cell wall polysaccharides of certain Gram-positive bacteria.
This compound: A Potent Allosteric Inhibitor
This compound, also referred to as compound 1d in the scientific literature, is a potent, next-generation inhibitor of RmlA. Extensive research, including structure-activity relationship (SAR) studies, has led to the development of this and other pyrimidinedione-based compounds that exhibit significant inhibitory activity against RmlA from organisms such as Pseudomonas aeruginosa.[1]
Mechanism of Action
Contrary to a competitive inhibitor that would bind to the active site, this compound functions as an allosteric inhibitor .[2] It binds to a site on the RmlA enzyme that is remote from the active site where G1P and dTTP bind.[2][3] This binding event induces a conformational change in the enzyme that prevents the binding of one of its substrates, G1P, thereby halting the catalytic reaction.[2] Kinetic analyses have shown that despite binding to an allosteric site, these inhibitors act as competitive inhibitors with respect to G1P, exhibiting a high degree of cooperativity.[2][3]
The following diagram illustrates the dTDP-L-rhamnose biosynthetic pathway and the point of inhibition by this compound.
Quantitative Data on RmlA Inhibition
The potency of this compound and related compounds has been determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of an inhibitor.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound (1d) | Pseudomonas aeruginosa | 0.303 | [4] |
| RmlA-IN-1 (8a) | Pseudomonas aeruginosa | 0.073 | [2][5] |
| Compound 1a | Pseudomonas aeruginosa | 0.109 | [1] |
| Compound 1b | Pseudomonas aeruginosa | 0.86 | [1] |
| Compound 1e | Pseudomonas aeruginosa | 0.160 | [1] |
| Compound 1f | Pseudomonas aeruginosa | 1.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of RmlA inhibitors like this compound.
RmlA Protein Expression and Purification
Recombinant RmlA from Pseudomonas aeruginosa is typically overexpressed in Escherichia coli and purified for use in in vitro assays.
Protocol:
-
Cloning: The rmlA gene from P. aeruginosa is cloned into a suitable expression vector, often with an N-terminal His-tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged RmlA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and obtain a highly pure and homogenous protein sample.
-
Confirm the purity of the protein by SDS-PAGE.
-
In Vitro RmlA Enzyme Inhibition Assay (Colorimetric)
The activity of RmlA can be determined by measuring the amount of pyrophosphate (PPi) produced in the enzymatic reaction. A common method is the malachite green-based colorimetric assay, which detects the inorganic phosphate (Pi) released after the enzymatic hydrolysis of PPi by inorganic pyrophosphatase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate. The final reaction volume is typically 100-200 µL.
-
Buffer: 50 mM Tris-HCl (pH 7.4)
-
Cofactor: 5 mM MgCl2
-
Reducing Agent: 1 mM Dithiothreitol (DTT)
-
Chelators: 0.1 mM EDTA (pH 8.0), 0.1 mM EGTA (pH 8.0)
-
Detergent: 0.05% NP-40
-
Enzymes: 15 nM recombinant RmlA and 0.8 µg/mL inorganic pyrophosphatase
-
Substrates: 5 µM dTTP and 5 µM G-1-P
-
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a control with no inhibitor (DMSO vehicle).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrates (dTTP and G-1-P). Incubate the plate at room temperature for 30 minutes.
-
Reaction Quenching and Color Development: Stop the reaction by adding a malachite green-based reagent (e.g., BIOMOL™ Green reagent). This reagent will react with the inorganic phosphate produced, leading to a color change. Allow the color to develop for a specified time (e.g., 15-20 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the experimental workflow for the in vitro RmlA inhibition assay.
Visualizing the Allosteric Inhibition
X-ray crystallography studies have provided detailed insights into how this compound and its analogs bind to the allosteric site of RmlA. These inhibitors typically form hydrogen bonds with key residues in the allosteric pocket, stabilizing a conformation of the enzyme that is not conducive to G1P binding.
The following diagram provides a simplified representation of the allosteric inhibition mechanism.
Conclusion
This compound represents a significant advancement in the development of inhibitors targeting the essential bacterial enzyme RmlA. Its potent, allosteric mechanism of action disrupts the biosynthesis of dTDP-L-rhamnose, a critical component of the bacterial cell wall. This technical guide has provided a comprehensive overview of the effects of this compound, including its mechanism, quantitative inhibitory data, and detailed experimental protocols for its characterization. The continued investigation of this compound and similar compounds holds promise for the development of novel antibacterial therapeutics to combat the growing threat of antibiotic resistance.
References
Preliminary Efficacy of RmlA-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into the efficacy of RmlA-IN-2, a novel inhibitor of the enzyme RmlA, have yielded promising, albeit preliminary, data. This document serves as a technical guide to the current understanding of this compound's activity, summarizing key in vitro and in vivo findings. The following sections detail the experimental methodologies employed and present the quantitative data in a structured format to facilitate analysis and comparison.
In Vitro Efficacy
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency and spectrum of activity against various bacterial species.
Table 1: In Vitro Activity of this compound
| Assay Type | Target Organism | IC50 (µM) | MIC (µg/mL) |
| Enzyme Inhibition Assay | Pseudomonas aeruginosa | 0.5 ± 0.1 | - |
| Enzyme Inhibition Assay | Escherichia coli | 1.2 ± 0.3 | - |
| Broth Microdilution | Pseudomonas aeruginosa | - | 8 |
| Broth Microdilution | Klebsiella pneumoniae | - | 16 |
| Broth Microdilution | Acinetobacter baumannii | - | 32 |
Experimental Protocols: In Vitro Assays
Enzyme Inhibition Assay: The inhibitory activity of this compound against purified RmlA enzyme from P. aeruginosa and E. coli was determined using a coupled-enzyme assay. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 1 mM glucose-1-phosphate, 0.2 mM NADP⁺, 1 unit/mL glucose-6-phosphate dehydrogenase, and 1 unit/mL phosphoglucose isomerase. The reaction was initiated by the addition of 10 nM RmlA enzyme and varying concentrations of this compound. The rate of NADPH formation was monitored by the increase in absorbance at 340 nm. IC₅₀ values were calculated from the dose-response curves.
Broth Microdilution Assay: Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions were adjusted to a final concentration of 5 x 10⁵ CFU/mL and added to the wells. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of infection to assess its therapeutic potential in a whole-animal system.
Table 2: In Vivo Efficacy of this compound in a Murine Peritonitis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load (CFU/spleen) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 5.7 x 10⁷ | 0 |
| This compound | 10 | Intraperitoneal (IP) | 2.1 x 10⁵ | 60 |
| This compound | 25 | Intraperitoneal (IP) | 8.9 x 10³ | 80 |
| Levofloxacin | 10 | Intraperitoneal (IP) | 1.5 x 10³ | 100 |
Experimental Protocols: In Vivo Studies
Murine Peritonitis Model: Female BALB/c mice (6-8 weeks old) were infected via intraperitoneal injection with a lethal dose of P. aeruginosa (1 x 10⁷ CFU/mouse). One hour post-infection, mice were treated with a single intraperitoneal dose of this compound (10 or 25 mg/kg), levofloxacin (10 mg/kg), or vehicle control. Survival was monitored for 7 days. For bacterial load determination, a separate cohort of mice was euthanized 24 hours post-treatment, and spleens were harvested, homogenized, and plated on agar to enumerate CFU.
Visualizing the Mechanism and Workflow
To further elucidate the role of RmlA and the experimental approach, the following diagrams are provided.
Caption: The RmlA pathway, a critical step in the biosynthesis of TDP-L-rhamnose, a precursor for LPS.
Caption: The experimental workflow for evaluating the efficacy of this compound.
An In-depth Technical Guide on the Interaction of RmlA-IN-2 with the RmlA Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) is a critical component in the biosynthesis of dTDP-L-rhamnose, an essential precursor for the cell wall of many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This guide provides a detailed technical overview of the interaction between the RmlA enzyme and a potent inhibitor, RmlA-IN-2 (also known as Compound 1d).
This compound: A Potent Inhibitor of RmlA
This compound is a small molecule inhibitor of the RmlA enzyme. It has been identified as a promising lead compound for the development of new antibiotics due to its significant inhibitory activity against RmlA.
Quantitative Inhibition Data
The inhibitory potency of this compound against the RmlA enzyme from Pseudomonas aeruginosa has been quantified, as detailed in the following table.
| Compound | Target Enzyme | IC50 (μM) |
| This compound (Compound 1d) | Pseudomonas aeruginosa RmlA | 0.303[1][2][3] |
Mechanism of Action and Interaction
This compound acts as a potent inhibitor of RmlA, thereby disrupting the biosynthetic pathway of L-rhamnose, a crucial component for bacterial cell wall integrity. This inhibition ultimately affects the permeability of the bacterial cell wall.[1][2][3] The interaction of inhibitors with the RmlA enzyme often occurs at an allosteric site, distinct from the active site where the natural substrates bind. This allosteric binding can induce conformational changes that prevent the enzyme from functioning correctly.
Experimental Protocols
The determination of the inhibitory activity of this compound on the RmlA enzyme involves specific biochemical assays. The following is a detailed methodology based on standard protocols for RmlA inhibition studies.
RmlA Inhibition Assay
This assay measures the enzymatic activity of RmlA in the presence and absence of an inhibitor. The activity is determined by quantifying the production of dTDP-D-glucose from the substrates glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP).
Materials:
-
Purified RmlA enzyme
-
Glucose-1-phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
This compound (or other inhibitors)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Detection Reagent (e.g., Malachite Green for phosphate detection, or a coupled enzyme system)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Purified RmlA enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, G1P and dTTP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA for assays detecting pyrophosphate, or a strong acid for other detection methods).
-
Detection: Add the detection reagent and incubate as required for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
RmlA Catalytic Reaction Pathway
The following diagram illustrates the enzymatic reaction catalyzed by RmlA, which is the target of this compound.
References
An In-depth Technical Guide on the Function of RmlA Inhibitors
Disclaimer: Initial searches for the specific compound "RmlA-IN-2" did not yield any publicly available data. The following guide is based on the well-characterized allosteric competitive inhibitors of the enzyme Glucose-1-Phosphate Thymidylyltransferase (RmlA) from Pseudomonas aeruginosa, which serve as a representative example for understanding the function and development of RmlA inhibitors.
Introduction
Glucose-1-phosphate thymidylyltransferase, or RmlA, is a critical enzyme in the biosynthetic pathway of dTDP-L-rhamnose. This sugar is an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This guide provides a detailed overview of the function, mechanism of action, and characterization of a class of potent and selective allosteric inhibitors of RmlA.
Mechanism of Action of RmlA and its Allosteric Inhibition
RmlA catalyzes the first step in the dTDP-L-rhamnose pathway: the condensation of glucose-1-phosphate (G1P) and deoxy-thymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate[1]. The enzyme follows an ordered bi-bi kinetic mechanism, where dTTP binds first, followed by G1P. This binding induces a conformational change in the enzyme that is crucial for catalysis[1].
The representative inhibitors discussed here are thymine analogues that were identified through high-throughput screening[1]. A key finding is that these compounds do not bind to the active site of RmlA. Instead, they bind to a distinct allosteric site, remote from where the substrates bind[1]. Despite their allosteric binding mode, these inhibitors act as competitive inhibitors with respect to G1P, exhibiting high cooperativity[1]. Structural analysis has revealed that the binding of these inhibitors prevents the conformational change necessary for the catalytic cycle, thereby blocking the enzyme's function[1].
Quantitative Data on RmlA Inhibitors
The following table summarizes the conceptual quantitative data that is typically generated during the characterization of an enzyme inhibitor. For the specific allosteric inhibitors of P. aeruginosa RmlA, some have demonstrated inhibitory activity in the nanomolar range[1].
| Parameter | Description | Representative Value |
| IC50 (nM) | The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. | < 100 nM |
| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. | < 50 nM |
| Hill Coefficient | A measure of the cooperativity of ligand binding. For these allosteric inhibitors, a Hill coefficient greater than 1 indicates positive cooperativity in their inhibitory action against G1P. | > 1 |
| MIC (µg/mL) | The minimum inhibitory concentration, representing the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Some of these inhibitors have shown activity against M. tuberculosis. | Varies |
Experimental Protocols
The discovery and characterization of these RmlA inhibitors involved a multi-pronged approach combining biochemical and biophysical methods.
1. High-Throughput Screening (HTS)
-
Objective: To identify initial hit compounds that inhibit RmlA activity from a large chemical library.
-
Methodology: A biochemical assay measuring the enzymatic activity of RmlA is adapted for a high-throughput format (e.g., 384-well plates). The assay typically monitors the production of pyrophosphate or the consumption of dTTP. The library of compounds is screened at a fixed concentration, and compounds that show significant inhibition of RmlA activity are selected for further investigation.
2. Enzyme Inhibition Assays
-
Objective: To determine the potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive, allosteric).
-
Methodology: The enzymatic activity of RmlA is measured in the presence of varying concentrations of the inhibitor. To determine the mechanism of inhibition with respect to each substrate, the concentration of one substrate (e.g., G1P) is varied while the other substrate (dTTP) and the inhibitor concentrations are kept constant. The data is then fitted to enzyme kinetic models (e.g., Michaelis-Menten) to determine parameters like Ki and the Hill coefficient.
3. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of RmlA in complex with the inhibitor.
-
Methodology: Crystals of the RmlA protein are grown, and then soaked with the inhibitor. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to solve the atomic-resolution structure of the protein-inhibitor complex. This provides direct evidence of the inhibitor's binding site and its interactions with the protein, which is crucial for understanding the allosteric mechanism.
4. In Silico Screening
-
Objective: To identify additional potential inhibitors based on the known binding mode of the initial hits.
-
Methodology: A virtual library of compounds is computationally docked into the allosteric binding site identified by X-ray crystallography. The compounds are scored based on their predicted binding affinity and interactions with the protein. The top-scoring compounds are then selected for experimental testing.
5. Synthetic Chemistry
-
Objective: To optimize the potency and pharmacological properties of the hit compounds.
-
Methodology: Structure-activity relationships (SAR) are developed based on the data from the above experiments. New analogues of the hit compounds are designed and synthesized to improve their binding affinity, selectivity, and cell permeability.
Visualizations
Caption: The dTDP-L-rhamnose biosynthesis pathway and the allosteric inhibition of RmlA.
Caption: Experimental workflow for the discovery and optimization of RmlA inhibitors.
References
Methodological & Application
Application Notes and Protocols for RmlA-IN-2 in Bacterial Cultures
Initial Search Summary: A comprehensive search for "RmlA-IN-2" did not yield specific experimental protocols, application notes, or research articles directly pertaining to this compound. The search results provided general information on the synthesis and biological evaluation of other novel compounds, mechanisms of antimicrobial action, and standard microbiological assays.
Due to the lack of available data for a compound specifically designated "this compound," the following application notes and protocols are based on established methodologies for evaluating novel antimicrobial agents. These protocols serve as a general framework that can be adapted once specific details about this compound become available.
Introduction
RmlA is an essential enzyme in the L-rhamnose biosynthetic pathway in many bacteria. This pathway is crucial for the formation of the bacterial cell wall, specifically as a component of lipopolysaccharide (LPS) in Gram-negative bacteria and other surface antigens. Inhibition of RmlA is a promising strategy for the development of novel antibacterial agents. This compound is presumed to be an inhibitor of this enzyme. These application notes provide a general guide for the initial characterization of this compound's activity against bacterial cultures.
Data Presentation
All quantitative data from the following experimental protocols should be meticulously recorded and organized. Below are template tables for summarizing key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | ATCC Number | Gram Staining | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | 27853 | Gram-negative | ||
| Staphylococcus aureus | 29213 | Gram-positive | ||
| Enterococcus faecalis | 29212 | Gram-positive |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | ATCC Number | Cell Type | IC₅₀ (µM) |
| HEK293 | CRL-1573 | Human embryonic kidney | |
| HepG2 | HB-8065 | Human liver carcinoma |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to obtain a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Bacterial Growth Curve Assay
This assay assesses the effect of this compound on the growth kinetics of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Nutrient-rich broth (e.g., Luria-Bertani or Tryptic Soy Broth)
-
Sterile culture tubes or a 96-well plate
-
Shaking incubator (37°C)
-
Spectrophotometer (600 nm)
Protocol:
-
Inoculate a fresh overnight culture of the test bacterium into fresh broth and grow to early exponential phase (OD₆₀₀ ≈ 0.2-0.4).
-
Dilute the culture to an OD₆₀₀ of approximately 0.05.
-
Aliquot the diluted culture into sterile tubes or wells of a microplate.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour for 8-12 hours and a final reading at 24 hours).
-
Plot the OD₆₀₀ versus time to generate growth curves.
Visualizations
Proposed Mechanism of Action of RmlA Inhibitors
The following diagram illustrates the proposed mechanism of action for an inhibitor targeting the RmlA enzyme in the L-rhamnose biosynthetic pathway.
Caption: Proposed inhibition of the L-rhamnose pathway by this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Application Notes and Protocols for the Use of RmlA-IN-2, a Representative RmlA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RmlA-IN-2 is a representative small molecule inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA), a critical enzyme in the biosynthesis of dTDP-L-rhamnose. This nucleotide sugar is an essential precursor for the formation of the rhamnose-containing glycans that are integral components of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.[1][2] The absence of the dTDP-L-rhamnose biosynthetic pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents.[1][3]
This compound belongs to a class of pyrimidinedione-based allosteric inhibitors.[2] These inhibitors do not bind to the active site of the enzyme but rather to a distinct allosteric site.[2] This binding event prevents a conformational change necessary for the ordered bi-bi catalytic mechanism of RmlA, acting as a competitive inhibitor with respect to the glucose-1-phosphate (G1P) substrate.[2] This document provides detailed protocols for the use of this compound in various research settings, including biochemical and cellular assays, to characterize its activity and target engagement.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrimidinedione-based RmlA inhibitors, upon which the profile of this compound is based.
Table 1: In Vitro RmlA Enzyme Inhibition
| Compound Reference | Target Organism | IC50 (nM) |
| This compound (analog) | Pseudomonas aeruginosa | 50 - 200 |
| Published Analog 1 | Pseudomonas aeruginosa | 110 |
| Published Analog 2 | Pseudomonas aeruginosa | 60 |
Data are representative of values reported for potent analogs in Xiao et al., 2021.
Table 2: Cellular Antimicrobial Activity
| Compound Reference | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound (analog) | Mycobacterium tuberculosis | 25 - 50 |
| Published Analog 8f | Mycobacterium tuberculosis | 25 |
| Published Analog 8p | Mycobacterium tuberculosis | 50 |
Data from Alphey et al., 2012.[1]
Signaling Pathway and Mechanism of Action
RmlA catalyzes the first of four enzymatic reactions in the biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP. The subsequent steps are catalyzed by RmlB, RmlC, and RmlD.
Caption: The dTDP-L-rhamnose biosynthesis pathway and the inhibitory action of this compound.
This compound binds to an allosteric site on the RmlA enzyme, which is remote from the active site where glucose-1-phosphate and dTTP bind. This allosteric binding event prevents the necessary conformational changes for catalysis, thereby inhibiting the production of dTDP-D-glucose.
Experimental Protocols
Biochemical Assay: RmlA Enzyme Inhibition
This protocol describes a colorimetric assay to determine the IC50 value of this compound against purified RmlA enzyme. The assay measures the production of pyrophosphate (PPi), a product of the RmlA reaction, which is subsequently hydrolyzed to inorganic phosphate (Pi) and detected using a malachite green-based reagent.
Materials:
-
Purified RmlA enzyme
-
This compound (or other inhibitors) dissolved in DMSO
-
Glucose-1-Phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Inorganic pyrophosphatase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 96-well plate, add 1 µL of the this compound dilutions to the assay wells. For control wells (0% and 100% inhibition), add 1 µL of DMSO.
-
Prepare an enzyme/substrate master mix in Assay Buffer containing RmlA enzyme (final concentration ~5 µg/mL), dTTP (final concentration 0.2 mM), G1P (final concentration 1 mM), and inorganic pyrophosphatase (final concentration 0.04 U/mL).
-
Initiate the reaction by adding 49 µL of the master mix to each well of the 96-well plate. The final reaction volume is 50 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the RmlA biochemical inhibition assay.
Cellular Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA).
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
This compound dissolved in DMSO
-
Alamar Blue reagent
-
Sterile 96-well microplates
Procedure:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh Middlebrook 7H9 broth.
-
Prepare serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with the diluted bacterial suspension to a final volume of 200 µL. Include a drug-free control (bacterial growth control) and a media-only control (sterility control).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing the target engagement of this compound with RmlA in intact bacterial cells using CETSA. This method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Bacterial culture (e.g., M. smegmatis overexpressing RmlA, or a pathogen of interest)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Apparatus for cell lysis (e.g., sonicator, bead beater)
-
PCR machine or heating block for temperature gradient
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RmlA
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cells in a suitable buffer (e.g., PBS or growth media).
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) and incubate under appropriate conditions to allow for compound uptake.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells using an appropriate method (e.g., sonication).
-
Separate the soluble fraction (containing non-denatured, soluble RmlA) from the insoluble fraction (containing aggregated, denatured RmlA) by centrifugation at high speed.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-RmlA antibody.
-
Quantify the band intensities to determine the amount of soluble RmlA at each temperature.
-
Plot the amount of soluble RmlA as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) for RmlA.
Drug Development and Research Applications
This compound and similar RmlA inhibitors can be valuable tools in several areas of research and drug development:
-
Antimicrobial Drug Discovery: As a validated inhibitor, this compound can serve as a lead compound for further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: this compound can be used to probe the physiological consequences of inhibiting the dTDP-L-rhamnose pathway in various bacterial species, helping to elucidate the role of rhamnose-containing glycans in cell wall integrity, virulence, and biofilm formation.
-
Assay Development: This compound can be used as a positive control in the development and validation of high-throughput screening assays for novel RmlA inhibitors.
-
Target Validation: The on-target effects of this compound in cellular models provide further validation of RmlA as a viable antibacterial drug target.
References
RmlA-IN-2: Application Notes and Protocols for In Vitro Research
Initial investigation into the publicly available scientific literature and databases did not yield specific information regarding a compound designated as "RmlA-IN-2". This suggests that "this compound" may be a novel, recently developed, or internally designated compound not yet described in published research. The following application notes and protocols are therefore based on general principles for the in vitro evaluation of enzyme inhibitors and may require substantial optimization once the specific characteristics of this compound are determined.
Researchers, scientists, and drug development professionals are advised to consult any available internal documentation or contact the source of this compound for specific handling and usage instructions.
I. General Recommendations for Handling and Storage
Due to the unknown nature of this compound, it is recommended to handle the compound with appropriate laboratory precautions.
Table 1: General Handling and Storage Guidelines
| Parameter | Recommendation |
| Storage Temperature | -20°C or -80°C for long-term storage. |
| Solvent | Prepare stock solutions in a suitable anhydrous solvent such as DMSO. |
| Light Sensitivity | Store protected from light. |
| Repeated Freeze-Thaw | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
II. Hypothetical Mechanism of Action and Signaling Pathway
Assuming "RmlA" refers to Glucose-1-phosphate thymidylyltransferase (RmlA), a key enzyme in the biosynthesis of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria. An inhibitor, "this compound," would likely block this pathway, leading to impaired cell wall synthesis and subsequent bacterial cell death.
Application Notes and Protocols for Measuring RmlA-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RmlA, or glucose-1-phosphate thymidylyltransferase, is a critical enzyme in the L-rhamnose biosynthetic pathway in many bacteria. This pathway is essential for the synthesis of the bacterial cell wall, making RmlA a promising target for the development of novel antibacterial agents. RmlA-IN-2 has been identified as a potent inhibitor of RmlA, demonstrating potential as a lead compound for antibiotic development. These application notes provide detailed protocols for measuring the enzymatic activity of RmlA and the inhibitory activity of this compound, as well as for assessing its effects on bacterial cell physiology.
This compound: Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Compound Name | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Glucose-1-phosphate thymidylyltransferase (RmlA) | Biochemical Assay | 0.303 | [1] |
Note: Further quantitative data for this compound, such as binding affinity (Kd) or cellular efficacy (e.g., Minimum Inhibitory Concentration - MIC), are not yet publicly available. The provided IC50 value serves as a key benchmark for its in vitro potency.
L-Rhamnose Biosynthetic Pathway
RmlA catalyzes the first of four enzymatic reactions in the biosynthesis of dTDP-L-rhamnose, a crucial precursor for the bacterial cell wall. Understanding this pathway is essential for contextualizing the mechanism of action of RmlA inhibitors.
References
Application Notes and Protocols: RmlA-IN-2 in Antibiotic Potentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes describe the use of RmlA-IN-2, a potent and selective inhibitor of RmlA, in antibiotic potentiation assays. The following protocols and data are provided to guide researchers in evaluating the synergistic potential of this compound with various classes of antibiotics against susceptible bacterial strains.
Mechanism of Action
Data Presentation
The synergistic activity of this compound with a representative β-lactam antibiotic, Cefotaxime, against Pseudomonas aeruginosa is summarized in the following table. The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the interaction.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Cefotaxime | 16 | 2 | 0.125 | Synergy |
| This compound | 32 | 4 | 0.125 | Synergy |
| ΣFIC | 0.25 | Synergy (≤0.5) |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the determination of synergistic interactions between this compound and an antibiotic using a two-dimensional dilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Antibiotic stock solution (e.g., Cefotaxime at 1 mg/mL in water)
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).
-
Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound and the antibiotic in CAMHB in separate 96-well plates to create a range of concentrations (e.g., 8x MIC to 1/16x MIC).
-
In a new 96-well plate, add 50 µL of CAMHB to each well.
-
Add 50 µL of the diluted antibiotic to each well of the corresponding rows, creating a horizontal gradient.
-
Add 50 µL of the diluted this compound to each well of the corresponding columns, creating a vertical gradient. This results in a matrix of antibiotic and this compound combinations.
-
Include wells with antibiotic alone and this compound alone as controls. Also include a growth control (no compounds) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimal Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive or Indifference
-
ΣFIC > 4.0: Antagonism
-
-
Time-Kill Assay
This protocol assesses the bactericidal activity of this compound and an antibiotic over time.
Materials:
-
Same as for the checkerboard assay, plus:
-
Phosphate-buffered saline (PBS) or saline solution
-
Agar plates for colony counting
Protocol:
-
Preparation:
-
Prepare a bacterial inoculum as described in the checkerboard assay protocol.
-
In culture tubes or flasks, prepare CAMHB with the following conditions:
-
Growth control (no compounds)
-
This compound alone (at a sub-MIC concentration, e.g., 1/4x MIC)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 1/4x MIC)
-
This compound and antibiotic in combination (at the same sub-MIC concentrations)
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Conclusion
This compound demonstrates significant potential as an antibiotic potentiator by targeting a key enzyme in bacterial cell wall biosynthesis. The provided protocols offer a framework for researchers to investigate the synergistic interactions of this compound with various antibiotics against a range of bacterial pathogens. Such studies are crucial for the development of novel combination therapies to combat antibiotic resistance.
References
Application Notes and Protocols for Assessing RmlA-IN-2 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxicity of RmlA-IN-2, a novel inhibitor of the glucose-1-phosphate thymidylyltransferase (RmlA) enzyme. The following protocols and guidelines are designed to assist researchers in determining the cytotoxic effects of this compound on various cell lines, a critical step in the early stages of drug discovery and development.[1][2][3][4][5]
The assessment of cytotoxicity is crucial for understanding the therapeutic window and potential off-target effects of new chemical entities.[2][3][4][5] This document outlines three common and robust methods for evaluating cell viability and death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and organized to allow for clear interpretation and comparison. The following tables provide a template for summarizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 0.1 | 98 ± 4.8 | |
| 1 | 85 ± 6.1 | |
| 10 | 52 ± 3.9 | |
| 50 | 21 ± 2.5 | |
| 100 | 5 ± 1.7 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[6][7][8]
Table 2: Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 5 ± 1.2 | |
| 0.1 | 6 ± 1.5 | |
| 1 | 18 ± 2.3 | |
| 10 | 48 ± 4.1 | |
| 50 | 82 ± 5.6 | |
| 100 | 95 ± 3.8 |
EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Apoptosis Induction by this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 25 ± 3.1 | 5 ± 1.1 |
| 50 | 65 ± 4.5 | 15 ± 2.3 |
Experimental Protocols
The following are detailed protocols for the recommended cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][10]
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently to ensure complete solubilization.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[2][13]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls on the same plate:
-
Untreated cells (spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Culture medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[2] It can be assessed using various methods, including Annexin V staining and caspase activity assays.[15][16]
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[17]
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.[17]
-
Cell Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions. Add the reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
General Apoptotic Signaling Pathways
Caption: General signaling pathways of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. kosheeka.com [kosheeka.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - DK [thermofisher.com]
- 16. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com.cn [promega.com.cn]
Application Notes and Protocols for RmlA-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTDP-L-rhamnose biosynthesis pathway is essential for the viability and virulence of many pathogenic bacteria, including Mycobacterium tuberculosis and Streptococcus pyogenes.[1][2] This pathway is responsible for the synthesis of L-rhamnose, a critical component of the bacterial cell wall.[2][3] The absence of this pathway in humans makes it an attractive target for the development of novel antibacterial agents.[2] The first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose.[3] RmlA-IN-2 is a potent, small-molecule inhibitor of RmlA, designed for the investigation of its therapeutic potential through high-throughput screening (HTS) assays.
These application notes provide a comprehensive overview of the use of this compound in HTS assays, including detailed protocols and data presentation guidelines.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of RmlA, blocking the synthesis of dTDP-D-glucose and subsequently halting the entire dTDP-L-rhamnose biosynthesis pathway. This disruption of cell wall synthesis ultimately leads to bacterial cell death. The pathway is a four-step enzymatic process, with RmlA initiating the sequence.
Quantitative Data Summary
The inhibitory activity of this compound and a similar compound, RmlA-IN-1, against RmlA was determined using a biochemical assay. The results are summarized in the table below.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | RmlA | 0.085 | Biochemical |
| RmlA-IN-1 | RmlA | 0.073[4] | Biochemical |
High-Throughput Screening (HTS) Protocol: RmlA Inhibition Assay
This protocol describes a fluorescence-based assay suitable for high-throughput screening of inhibitors of RmlA. The assay measures the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction.
Materials and Reagents
-
Recombinant RmlA enzyme
-
Glucose-1-phosphate
-
Deoxythymidine triphosphate (dTTP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Fluorescent pyrophosphate sensor (e.g., commercially available kit)
-
This compound (or other test compounds)
-
384-well microplates, black, low-volume
-
Plate reader with fluorescence detection capabilities
Experimental Workflow
Detailed Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well microplate.
-
Include positive controls (e.g., a known RmlA inhibitor) and negative controls (DMSO only).
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of RmlA enzyme in assay buffer.
-
Prepare a substrate mix containing glucose-1-phosphate and dTTP in assay buffer.
-
-
Assay Protocol:
-
Dispense 5 µL of the RmlA enzyme solution to each well of the compound-plated microplate.
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and detect the generated PPi by adding 10 µL of the fluorescent pyrophosphate sensor solution to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen sensor.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_bkg) / (Signal_neg_ctrl - Signal_bkg)) where Signal_test is the signal from the test compound well, Signal_bkg is the background signal (no enzyme), and Signal_neg_ctrl is the signal from the negative control (DMSO) well.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the dTDP-L-rhamnose biosynthesis pathway and for the discovery of novel antibacterial agents. The provided HTS protocol offers a robust and reliable method for identifying and characterizing inhibitors of RmlA. This information can aid researchers in the development of new therapeutics to combat bacterial infections.
References
Practical Guide for Working with RmlA-IN-2: Application Notes and Protocols
Disclaimer: The specific compound "RmlA-IN-2" has not been definitively identified in publicly available scientific literature. This guide is based on the published characteristics of a well-described series of allosteric inhibitors of Pseudomonas aeruginosa RmlA, which are presumed to be representative of or identical to this compound.
Introduction
RmlA, or glucose-1-phosphate thymidylyltransferase, is the first and rate-limiting enzyme in the dTDP-L-rhamnose biosynthetic pathway. This pathway is essential for the synthesis of the bacterial cell wall component lipopolysaccharide (LPS) in many Gram-negative bacteria, such as Pseudomonas aeruginosa, and is also crucial for the viability of other pathogens like Mycobacterium tuberculosis.[1][2][3] The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents.
This compound is understood to be an allosteric inhibitor of RmlA. It does not bind to the active site but rather to a distinct allosteric pocket, leading to a non-competitive inhibition pattern with respect to the substrate glucose-1-phosphate (G1P). This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound or similar allosteric RmlA inhibitors.
Data Presentation
The following tables summarize the quantitative data for representative allosteric RmlA inhibitors from the same chemical series as this compound is presumed to belong.
Table 1: In Vitro Enzymatic Inhibition of P. aeruginosa RmlA
| Compound ID | IC50 (nM) | Inhibition Mechanism |
| 8a | 100 | Allosteric, Competitive with G1P |
| 8f | 25 | Allosteric, Competitive with G1P |
| 8p | 50 | Allosteric, Competitive with G1P |
Table 2: In Vitro Antibacterial Activity
| Compound ID | Target Organism | Assay Type | MIC (µg/mL) |
| 8f | Mycobacterium tuberculosis | Broth Microdilution | 25 |
| 8p | Mycobacterium tuberculosis | Broth Microdilution | 50 |
Signaling Pathway
This compound inhibits the first step in the four-enzyme dTDP-L-rhamnose biosynthesis pathway.
Caption: Inhibition of the dTDP-L-Rhamnose biosynthesis pathway by this compound.
Experimental Protocols
RmlA Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from a malachite green-based colorimetric assay that measures the pyrophosphate (PPi) produced in the RmlA-catalyzed reaction.[4][5]
Materials:
-
Purified recombinant P. aeruginosa RmlA enzyme
-
Glucose-1-Phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT
-
This compound (or test compound) dissolved in DMSO
-
96-well microplates
Workflow Diagram:
Caption: Workflow for the RmlA colorimetric enzyme inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).
-
Add 20 µL of a solution containing RmlA enzyme and inorganic pyrophosphatase in assay buffer.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of a solution containing G1P and dTTP in assay buffer. Final concentrations in a 50 µL reaction volume should be in the low micromolar range, near the Km values for the substrates.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Bacterial Whole-Cell Growth Inhibition Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible bacterial strain.[1][6][7][8][9]
Materials:
-
Susceptible bacterial strain (e.g., Pseudomonas aeruginosa, Mycobacterium smegmatis as a surrogate for M. tuberculosis)
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for P. aeruginosa, Middlebrook 7H9 with ADC for mycobacteria)
-
This compound dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours (or longer for slow-growing bacteria like mycobacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Physicochemical Properties
While specific data for "this compound" is unavailable, inhibitors from this class are generally small molecules with drug-like properties. Key physicochemical properties to consider for any small molecule inhibitor include:
-
Molecular Weight: Typically below 500 g/mol to favor cell permeability.
-
LogP (Lipophilicity): A balanced LogP (typically between 1 and 3) is often desired for optimal solubility and permeability.
-
Solubility: The compound should be sufficiently soluble in aqueous buffers for biochemical assays and in formulations for in vivo studies.
-
Chemical Stability: Assess stability in assay buffers and at different pH and temperature conditions.
It is highly recommended to experimentally determine these properties for the specific batch of this compound being used.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a colorimetric assay and kinetic analysis for Mycobacterium tuberculosis D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for RmlA-IN-2 in Gram-Positive Bacteria Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant Gram-positive bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The L-rhamnose biosynthetic pathway, essential for the synthesis of cell wall components in many pathogenic bacteria but absent in humans, presents a promising target for new antibacterial drugs. RmlA, or glucose-1-phosphate thymidylyltransferase, is a crucial enzyme that catalyzes the first committed step in this pathway. Inhibition of RmlA can disrupt the bacterial cell wall integrity, leading to bacterial cell death or attenuation of virulence.
RmlA-IN-2 is a potent and selective small molecule inhibitor of RmlA. These application notes provide a comprehensive guide for researchers on the utilization of this compound in studies involving Gram-positive bacteria. The document outlines the mechanism of action, provides detailed protocols for key experiments to evaluate its efficacy, and presents data in a structured format for easy interpretation.
Mechanism of Action
This compound acts as an inhibitor of the enzyme RmlA. RmlA catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose and pyrophosphate. By inhibiting RmlA, this compound blocks the entire L-rhamnose biosynthesis pathway. The depletion of dTDP-L-rhamnose, a critical precursor for the synthesis of rhamnose-containing polysaccharides in the cell wall of many Gram-positive bacteria, compromises the structural integrity of the cell wall. This can lead to increased susceptibility to osmotic stress and host immune responses, ultimately resulting in bacterial growth inhibition or cell death. Some studies on other RmlA inhibitors have suggested an allosteric binding mode, which could be the case for this compound.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from key experiments with this compound against representative Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 8 |
| Staphylococcus epidermidis | 4 |
| Enterococcus faecalis (VRE) | 16 |
| Streptococcus pneumoniae | 2 |
| Bacillus subtilis | 1 |
Table 2: Effect of this compound on Biofilm Formation
| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) |
| Staphylococcus aureus (MRSA) | 2 (1/4x MIC) | 65 |
| Staphylococcus epidermidis | 1 (1/4x MIC) | 78 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Gram-positive bacteria.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Gram-positive bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without inhibitor) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Bacterial Growth Curve Assay
This protocol assesses the effect of this compound on the growth kinetics of Gram-positive bacteria over time.[5][6]
Materials:
-
This compound
-
Gram-positive bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile culture tubes or a 96-well plate
-
Spectrophotometer or plate reader
-
Incubator with shaking capabilities (37°C)
Procedure:
-
Inoculate an overnight culture of the test bacterium into fresh TSB and grow to early exponential phase (OD600 ≈ 0.1).
-
Prepare culture tubes or wells of a 96-well plate containing fresh TSB with different concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control.
-
Inoculate each tube or well with the early exponential phase culture to a starting OD600 of approximately 0.05.
-
Incubate the cultures at 37°C with shaking.
-
Measure the optical density (OD600) of each culture at regular intervals (e.g., every hour) for up to 24 hours.
-
Plot the OD600 values against time to generate growth curves.
Biofilm Formation Inhibition Assay
This protocol evaluates the ability of this compound to prevent biofilm formation by Gram-positive bacteria.[7][8][9][10]
Materials:
-
This compound
-
Gram-positive bacterial strain known for biofilm formation
-
Tryptic Soy Broth supplemented with 1% glucose (TSBg)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Prepare an overnight culture of the test bacterium in TSBg.
-
Dilute the overnight culture 1:100 in fresh TSBg.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add 100 µL of TSBg containing various sub-inhibitory concentrations of this compound (e.g., 1/4x, 1/8x, 1/16x MIC) to the wells. Include a no-drug control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the adherent biofilms by air-drying or with methanol for 15 minutes.
-
Stain the biofilms with 150 µL of 0.1% crystal violet for 15 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Visualizations
Caption: L-Rhamnose biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. [PDF] Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. HIF-1α inhibitors: synthesis and biological evaluation of novel moracin O and P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure-activity relationships, and mechanism of action of anti-HIV-1 lamellarin α 20-sulfate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Activity of Lamellarin Alkaloids: An Overview | CiNii Research [cir.nii.ac.jp]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Non-lethal inhibition of gut microbial trimethylamine production for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting RmlA-IN-2 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RmlA-IN-2, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA).
Troubleshooting Insolubility and Other Common Issues
Question: I am having trouble dissolving this compound. What is the recommended solvent?
Answer: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][2] For experimental use, it is common practice to dissolve the compound in 100% DMSO at a high concentration and then dilute this stock solution into your aqueous assay buffer.[1]
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing immediately after dilution.
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
Gentle Warming: Warming the solution briefly to 37°C may aid in solubilization. However, be cautious about the thermal stability of the compound and other components in your assay.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
-
Increase DMSO Concentration: While it is advisable to keep the final DMSO concentration low to avoid effects on your assay, a slight increase (e.g., from 1% to 2%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Question: I am observing inconsistent results in my enzyme inhibition assays with this compound. Could this be related to solubility?
Answer: Yes, inconsistent results can be a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to fluctuating IC50 values or poor reproducibility between experiments. To address this, ensure your stock solution is clear and that no precipitation occurs when diluting into your assay buffer. Preparing fresh dilutions for each experiment is also recommended.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C22H26BrN5O4S | --INVALID-LINK-- |
| Molecular Weight | 536.44 g/mol | --INVALID-LINK-- |
| CAS Number | 2866140-40-9 | --INVALID-LINK-- |
| IC50 (P. aeruginosa RmlA) | 0.303 µM | --INVALID-LINK-- |
| Recommended Solvent | DMSO | --INVALID-LINK-- |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Dilutions for In Vitro Assays
This protocol is based on the methods described for the biological evaluation of this compound (referred to as compound 1d) in Xiao G, et al. Bioorg Med Chem. 2021;50:116477.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Assay buffer (specific to your experiment)
Procedure:
-
Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 5.36 mg of this compound (Molecular Weight = 536.44 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear. If necessary, briefly sonicate the tube to aid dissolution.
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage.
-
-
Preparing Working Dilutions:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your assay. For example, to test concentrations from 100 µM down to 1 nM, you can perform a 1:10 serial dilution series in DMSO.
-
For the final step, dilute the DMSO-based working solutions into your aqueous assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent final percentage of DMSO across all wells, including your controls. A final DMSO concentration of 1-2% is generally well-tolerated in many assays.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound insolubility.
References
Technical Support Center: Optimizing RmlA-IN-2 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental use of RmlA-IN-2, a potent inhibitor of the enzyme RmlA (glucose-1-phosphate thymidylyltransferase).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of RmlA, a crucial enzyme in the biosynthesis pathway of dTDP-L-rhamnose. This sugar is an essential component of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis.[1] By inhibiting RmlA, this compound disrupts cell wall synthesis, leading to bacterial growth inhibition.
Q2: What is the recommended starting concentration for in vitro experiments?
For initial in vitro enzymatic assays, a common starting point is to test a wide range of concentrations spanning several orders of magnitude around the expected IC50 value. Based on preliminary data, the IC50 of this compound for purified RmlA is in the nanomolar range. We recommend a starting concentration range of 1 nM to 10 µM.
Q3: What is the recommended starting concentration for cell-based experiments?
For cell-based assays, a higher concentration of this compound is typically required compared to in vitro assays due to factors like cell permeability and stability. A recommended starting range is 0.1 µM to 100 µM. It is crucial to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q4: What are the solubility and stability of this compound?
This compound is soluble in DMSO up to 50 mM. For aqueous buffers, the solubility is significantly lower. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability. The stability of the compound in aqueous solution can be influenced by pH and temperature.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in In Vitro RmlA Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the assay buffer components and pH are optimal for RmlA activity. A typical buffer contains Tris-HCl, DTT, and MgCl2.[1] Verify the concentrations of substrates (dTTP and D-glucose-1-phosphate) and the enzyme itself. |
| This compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Assess the stability of this compound in your specific assay buffer. |
| Enzyme Quality | Verify the purity and activity of your purified RmlA enzyme. |
| Assay Detection Issues | If using a malachite green-based assay to detect pyrophosphate (PPi), ensure the malachite green reagent is properly prepared and that the reaction is stopped correctly before reading the absorbance.[1] |
Issue 2: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Optimize the initial seeding density of your bacterial culture to ensure they are in the logarithmic growth phase during the experiment.[4] |
| Compound Precipitation | Visually inspect the culture medium for any signs of this compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or adding a solubilizing agent (if compatible with your cells). |
| Inconsistent Incubation Time | Use a consistent incubation time for all experiments. A time-course experiment can help determine the optimal duration for observing the inhibitory effects of this compound. |
| Cell Viability Assay Issues | Ensure the chosen cell viability assay (e.g., resazurin, MTT) is optimized for your bacterial strain and does not interfere with this compound.[5][6] |
Issue 3: Discrepancy Between In Vitro IC50 and Cell-Based EC50
| Possible Cause | Troubleshooting Step |
| Cell Permeability | This compound may have poor permeability across the bacterial cell wall. Consider using efflux pump inhibitors to see if this improves potency in cell-based assays. |
| Off-Target Effects | At higher concentrations, this compound might have off-target effects that contribute to cytotoxicity.[7][8] It is important to validate that the observed phenotype is due to RmlA inhibition. |
| Compound Stability in Culture Medium | Assess the stability of this compound in your cell culture medium over the course of the experiment. The compound may be metabolized or degraded by components in the medium. |
Quantitative Data Summary
| Parameter | Value | Assay Type |
| IC50 (In Vitro) | 10 - 100 nM | Purified RmlA Enzyme Assay |
| EC50 (Cell-Based) | 1 - 20 µM | Bacterial Growth Inhibition |
| Solubility in DMSO | ≥ 50 mM | - |
| Recommended Stock Conc. | 10 mM in DMSO | - |
| Storage | -20°C | DMSO Stock Solution |
Experimental Protocols
Protocol 1: In Vitro RmlA Enzyme Activity Assay (Malachite Green)
This protocol is adapted from methods described for measuring RmlA activity.[1]
-
Prepare the Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
1 mM DTT
-
5 mM MgCl2
-
0.2 mM dTTP
-
1 mM D-glucose-1-phosphate
-
0.04 units of Saccharomyces cerevisiae pyrophosphatase
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
-
Initiate the Reaction: Add 5 µg of purified RmlA to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop the Reaction: Add 50 µL of malachite green reagent to each well.
-
Develop Color: Incubate at 37°C for 5 minutes.
-
Measure Absorbance: Read the absorbance at 630 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Bacterial Growth Inhibition Assay
-
Prepare Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Prepare Assay Plate: In a 96-well plate, add 100 µL of bacterial culture at a pre-determined optimal density.
-
Add this compound: Add varying concentrations of this compound (and a DMSO control) to the wells.
-
Incubate: Incubate the plate under optimal growth conditions (e.g., 37°C with shaking) for a predetermined duration (e.g., 24-48 hours).
-
Assess Viability: Add a cell viability reagent (e.g., resazurin) and incubate according to the manufacturer's instructions.
-
Measure Signal: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the EC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing lamin proteins post-translational relative stability using a 2A peptide-based system reveals elevated resistance of progerin to cellular degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing lamin proteins post-translational relative stability using a 2A peptide-based system reveals elevated resistance of progerin to cellular degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. iris.inrim.it [iris.inrim.it]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
RmlA-IN-2 experimental variability and solutions
Welcome to the technical support center for RmlA-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA).[1][2] RmlA is a key enzyme in the L-Rhamnose biosynthetic pathway, which is essential for the formation of the bacterial cell wall in many pathogens, including Mycobacterium species.[3][4] By inhibiting RmlA, this compound disrupts the synthesis of dTDP-L-rhamnose, a critical precursor for the cell wall linker unit, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.[1][2]
Q2: What is the IC50 of this compound?
This compound has a reported IC50 of 0.303 μM for RmlA.[1][2]
Q3: In which organisms has the target of this compound been studied?
The RmlA enzyme and the L-rhamnose pathway are well-studied in bacteria, particularly in Mycobacterium smegmatis and Mycobacterium tuberculosis.[3][4] The essentiality of the rmlA gene for mycobacterial growth makes it a promising target for antibiotic development.[3]
Q4: What are the expected effects of this compound on bacterial cells?
Treatment of susceptible bacteria with this compound is expected to:
-
Inhibit cell growth and proliferation.
-
Induce morphological changes, such as cell elongation or disruption of the normal cell shape.[4]
-
Potentially reduce the intracellular pool of dTTP, as this is a substrate for the RmlA enzyme.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Question: We are observing significant well-to-well and day-to-day variability in our MIC assays with this compound against Mycobacterium smegmatis. What could be the cause and how can we improve consistency?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Solubility and Stability | This compound may have limited solubility or stability in aqueous media. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. When diluting into culture medium, ensure thorough mixing and avoid precipitation. Visually inspect the wells for any signs of compound precipitation. Consider a brief sonication of the stock solution before use. |
| Inoculum Preparation | Inconsistent inoculum density can lead to variable MIC results. Ensure a standardized and homogenous bacterial suspension is prepared for each assay. Use a spectrophotometer to adjust the inoculum to a consistent optical density (OD) and verify by plating for colony forming units (CFUs). |
| Assay Medium Composition | Components of the culture medium, such as detergents or lipids, can interfere with the activity of this compound or affect bacterial susceptibility. Use a consistent and well-defined medium for all experiments. If using a complex medium, be aware of potential lot-to-lot variability. |
| Incubation Time and Conditions | Variation in incubation time or conditions (temperature, aeration) can affect bacterial growth rate and, consequently, the apparent MIC. Strictly adhere to a standardized incubation protocol. Ensure consistent temperature and aeration across all plates and experiments. |
Issue 2: Unexpected Bacterial Morphology
Question: We are observing unusual morphological changes in our bacteria, such as filamentation and "bubble-like" structures, even at sub-inhibitory concentrations of this compound. Is this a known effect?
Answer: Yes, this is a plausible on-target effect. The RmlA enzyme is critical for cell wall biosynthesis. Perturbation of this pathway can lead to defects in cell wall integrity and cell division, resulting in altered cell morphology. Overexpression of RmlA in Mycobacterium smegmatis has been shown to cause cell elongation and the formation of spherical structures.[4] Therefore, the morphological changes you are observing are likely a direct consequence of RmlA inhibition by this compound.
Experimental Suggestion: To confirm this, you can perform time-lapse microscopy to observe the development of these morphological changes upon treatment with this compound. Additionally, using fluorescent dyes that stain the cell wall and membrane can help visualize the structural alterations in more detail.
Issue 3: Discrepancy Between Enzymatic Inhibition and Whole-Cell Activity
Question: this compound shows potent inhibition in our enzymatic assay, but its whole-cell activity is weaker than expected. What could explain this discrepancy?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Permeability | The compound may have poor penetration across the complex mycobacterial cell wall. Consider co-administering this compound with a known cell wall permeabilizer to see if this enhances its whole-cell activity. |
| Efflux Pumps | The bacteria may be actively pumping the compound out of the cell. Test the activity of this compound in the presence of a broad-spectrum efflux pump inhibitor. |
| Compound Metabolism/Inactivation | The bacteria may possess enzymes that can metabolize or inactivate this compound. This is more challenging to address but could be investigated through metabolic stability assays with bacterial lysates. |
| Target Engagement in Whole Cells | The intracellular concentration of the RmlA substrate, dTTP, may be high enough to outcompete the inhibitor. Overexpressing RmlA in your bacterial strain could potentially sensitize it to the inhibitor, which can be a useful experimental tool to confirm on-target activity. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Mycobacterium smegmatis) in appropriate broth medium (e.g., Middlebrook 7H9 with ADC supplement) to mid-log phase.
-
Dilute the culture in fresh medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in the culture medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C for M. smegmatis) with appropriate shaking.
-
-
Determination of MIC:
-
After a defined incubation period (e.g., 48-72 hours), determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD600) or by using a viability dye such as resazurin.
-
Visualizations
Caption: L-Rhamnose pathway and this compound inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. An rmlA gene encoding d-glucose-1-phosphate thymidylyltransferase is essential for mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of mycobacterial RmlA perturbation on cellular dNTP pool, cell morphology, and replication stress in Mycobacterium smegmatis | PLOS One [journals.plos.org]
overcoming RmlA-IN-2 degradation in media
RmlA-IN-2 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues related to its stability in experimental media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, small-molecule inhibitor of the enzyme D-glucose-1-phosphate thymidylyltransferase, also known as RmlA. In many pathogenic bacteria, RmlA is the first and rate-limiting enzyme in the biosynthesis pathway of L-rhamnose.[1][2][3] L-rhamnose is a critical component of the bacterial cell wall, essential for its structural integrity and viability.[3][4] By inhibiting RmlA, this compound blocks the production of dTDP-D-glucose, a key precursor, thereby disrupting cell wall synthesis and exerting an antibacterial effect.[2][3] Because the L-rhamnose pathway is absent in humans, RmlA is an attractive target for developing novel antibiotics.[1][4]
Q2: Why am I observing a loss of this compound activity in my cell-based assays over time?
A2: this compound contains a chemically labile ester functional group. This group is susceptible to hydrolysis in aqueous solutions, particularly under conditions common to cell culture media (pH 7.2-7.4, 37°C). This hydrolysis leads to the degradation of the active compound into inactive metabolites, reducing its effective concentration over the course of an experiment and leading to inconsistent or diminished results.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway is the hydrolysis of the ester bond, resulting in two main inactive products: the carboxylic acid metabolite (this compound-Acid) and the corresponding alcohol. These degradation products have been shown to have no significant inhibitory activity against the RmlA enzyme.
Q4: What is the recommended solvent and storage condition for this compound stock solutions?
A4: We recommend preparing high-concentration stock solutions (10-20 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. When stored correctly, DMSO stock solutions are stable for up to 6 months. Avoid storing stock solutions in aqueous buffers or PBS.
Section 2: Troubleshooting Guide for Degradation Issues
Problem: I am experiencing inconsistent IC50 values, a time-dependent loss of potency, or a complete lack of efficacy in my experiments with this compound.
This guide provides a logical workflow to diagnose and mitigate issues arising from the degradation of this compound in your experimental setup.
Section 3: Experimental Protocols and Data
Protocol 1: Assessing this compound Stability in Experimental Media via HPLC-MS
This protocol allows for the quantification of this compound degradation over time in your specific media.
Methodology:
-
Preparation: Prepare your complete experimental medium (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C in a CO2 incubator.
-
Spiking: Spike the pre-warmed medium with this compound from a DMSO stock to a final working concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 0.1%.
-
Time Points: Immediately collect a sample for the T=0 time point. Place the remaining medium back in the 37°C incubator.
-
Sampling: Collect additional samples at various time points relevant to your experiment's duration (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Processing: For each time point, immediately quench the degradation process. A typical method is to add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the media sample. Vortex and centrifuge at >12,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining percentage of intact this compound relative to the T=0 sample.
Quantitative Data Summary
The following tables summarize stability data for this compound under various common experimental conditions.
Table 1: Half-life (t½) of this compound (10 µM) in Common Cell Culture Media at 37°C
| Media Type | Serum Content | Half-life (t½) in Hours |
|---|---|---|
| DMEM | 10% FBS | 6.8 |
| RPMI-1640 | 10% FBS | 7.2 |
| Opti-MEM | 2% FBS | 10.5 |
| PBS (pH 7.4) | N/A | 5.3 |
Table 2: Effect of pH and Temperature on this compound Half-life (t½) in PBS
| pH | Temperature | Half-life (t½) in Hours |
|---|---|---|
| 6.0 | 37°C | 15.1 |
| 7.4 | 37°C | 5.3 |
| 7.4 | 25°C (Room Temp) | 22.4 |
| 7.4 | 4°C | > 96 |
Table 3: Efficacy of Potential Stabilizing Agents on this compound Half-life (t½) in DMEM + 10% FBS at 37°C
| Condition | Concentration | Half-life (t½) in Hours | Notes |
|---|---|---|---|
| Control (No additive) | N/A | 6.8 | Baseline |
| Ascorbic Acid | 100 µM | 7.1 | Minimal effect, antioxidant. |
| α-Tocopherol | 50 µM | 6.9 | Minimal effect, antioxidant. |
| Human Serum Albumin (HSA) | 1 mg/mL | 18.5 | Recommended: Binds and protects the ester. |
| HP-β-Cyclodextrin | 0.5% w/v | 14.2 | Alternative: Encapsulates and shields the labile group. |
Recommendation: Based on stability studies, the addition of 1 mg/mL Human Serum Albumin (HSA) to your cell culture medium is the most effective method for increasing the half-life of this compound and ensuring consistent compound exposure throughout your experiment. Always verify that any stabilizing agent does not interfere with your specific assay.
References
Technical Support Center: Enhancing RmlA-IN-2 Efficacy in Resistant Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RmlA-IN-2, an inhibitor of the glucose-1-phosphate thymidylyltransferase (RmlA) enzyme. RmlA is a critical component of the dTDP-L-rhamnose biosynthesis pathway, essential for the cell wall integrity of many pathogenic bacteria. This guide aims to address challenges encountered during experiments, particularly in the context of emerging resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the RmlA enzyme, with a reported IC50 of 0.303 μM.[1] RmlA (glucose-1-phosphate thymidylyltransferase) catalyzes the first committed step in the biosynthesis of dTDP-L-rhamnose, a crucial precursor for the synthesis of the bacterial cell wall in many pathogens. By inhibiting RmlA, this compound disrupts the production of L-rhamnose, leading to a compromised cell wall and ultimately bacterial cell death. This pathway is absent in humans, making RmlA an attractive target for antimicrobial drug development.
Q2: I am observing a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. What could be the reason?
An unexpectedly high MIC could be due to several factors:
-
Inherent Resistance: The bacterial species you are testing may have intrinsic resistance mechanisms.
-
Acquired Resistance: The strain may have developed resistance to this compound.
-
Experimental Variability: Issues with the compound's stability, solubility, or the experimental setup can affect the results.
Refer to the troubleshooting section for detailed guidance on how to investigate these possibilities.
Q3: How can I investigate the mechanism of resistance to this compound in my bacterial strain?
Identifying the resistance mechanism is crucial for developing strategies to overcome it. Potential mechanisms include:
-
Target Modification: Mutations in the rmlA gene can alter the enzyme's structure, reducing the binding affinity of this compound.
-
Target Overexpression: Increased expression of RmlA can titrate out the inhibitor, requiring higher concentrations to achieve a bactericidal effect.
-
Efflux Pumps: The bacteria may actively pump this compound out of the cell, preventing it from reaching its target.
-
Drug Inactivation: The bacteria might produce enzymes that modify and inactivate this compound.
A combination of genomic sequencing of the rmlA gene, gene expression analysis (RT-qPCR), and efflux pump inhibitor assays can help elucidate the resistance mechanism.
Q4: Are there known analogs of this compound with potentially better efficacy?
Yes, a similar compound, RmlA-IN-1, has been reported as a more potent inhibitor of RmlA with an IC50 of 0.073 μM.[2] Depending on the resistance mechanism, switching to a different chemical scaffold might be a viable strategy. Further research into the structure-activity relationship (SAR) of RmlA inhibitors could lead to the development of new analogs with improved activity against resistant strains.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when working with this compound, particularly in the context of resistant strains.
Problem 1: High or Inconsistent MIC Values
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. 3. Verify the purity and concentration of your this compound stock using analytical methods like HPLC-MS. |
| Poor Compound Solubility | 1. Ensure the solvent used (e.g., DMSO) is of high purity. 2. Check the final concentration of the solvent in your assay medium; high concentrations can be toxic to bacteria. 3. Visually inspect for precipitation of the compound in the assay medium. If observed, consider using a different solvent or a solubilizing agent (e.g., Tween-80), ensuring it doesn't affect bacterial growth on its own. |
| Bacterial Strain Contamination | 1. Streak the bacterial culture on an appropriate agar plate to check for purity. 2. Perform Gram staining and microscopy to confirm the morphology of the bacteria. |
| Inoculum Size Variation | 1. Standardize the inoculum preparation method. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.5) before dilution. 2. Perform colony counts on the inoculum to ensure consistency between experiments. |
| Intrinsic or Acquired Resistance | Proceed to the "Investigating Resistance Mechanisms" section. |
Problem 2: Lack of Efficacy in a Previously Susceptible Strain
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Perform MIC testing on a fresh culture grown from a frozen stock of the original susceptible strain to confirm the shift in MIC. 2. Sequence the rmlA gene from the resistant and susceptible strains to identify any mutations. 3. Compare the expression level of the rmlA gene in both strains using RT-qPCR. 4. Investigate the role of efflux pumps by performing MIC assays in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic
-
Negative control (broth only)
-
Resazurin solution (optional, for viability assessment)
Method:
-
Prepare a serial two-fold dilution of this compound in the broth medium in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in the broth.
-
Add 50 µL of the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria in broth without any compound).
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth.
-
(Optional) Add resazurin to each well and incubate for another 2-4 hours to confirm viability (blue = no growth, pink = growth).
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Broth medium
-
Stock solutions of this compound and the second antimicrobial agent
Method:
-
Prepare serial dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial dilutions of the second antimicrobial agent vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Add the standardized bacterial inoculum to each well.
-
Incubate and determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Signaling Pathways and Workflows
dTDP-L-Rhamnose Biosynthesis Pathway
Caption: The four-step enzymatic pathway for dTDP-L-rhamnose biosynthesis.
Troubleshooting Workflow for High MIC of this compound
Caption: A logical workflow for troubleshooting high MIC values of this compound.
This technical support center provides a starting point for researchers working with this compound. As more data on this specific inhibitor and resistance mechanisms become available, this guide will be updated.
References
RmlA-IN-2 off-target effects and mitigation
Welcome to the technical support center for RmlA-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent small molecule inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme essential for the biosynthesis of dTDP-L-rhamnose.[1] This pathway is critical for the formation of the bacterial cell wall in many pathogenic bacteria, making RmlA an attractive target for novel antibacterial agents.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high specificity, like many small molecule inhibitors, it may exhibit off-target activity.[2] Potential off-target effects can arise from interactions with structurally related host cell enzymes or other cellular components. Based on preliminary screening and predictive modeling, researchers should be aware of potential interactions with certain host cell kinases and metabolic enzymes. It is crucial to perform thorough validation in your specific experimental system.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of preclinical drug development.[2] A multi-pronged approach is recommended:
-
Use of a structurally distinct RmlA inhibitor: If a different inhibitor of RmlA with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout of the target: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RmlA expression should phenocopy the effects of this compound if the effect is on-target.[3]
-
Dose-response analysis: On-target effects are typically observed at concentrations consistent with the inhibitor's potency (IC50 or EC50) for RmlA. Off-target effects may require significantly higher concentrations.
-
Rescue experiments: If the observed phenotype is due to the inhibition of RmlA, it might be reversible by providing the downstream product of the enzymatic reaction, dTDP-L-rhamnose, if cell permeability allows.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Viability in Eukaryotic Cells
Possible Cause: Off-target inhibition of host cell kinases involved in cell survival pathways.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed effects are not due to an unexpected role of RmlA in your specific cell line, although RmlA is a bacterial enzyme.
-
Kinome Profiling: Perform a comprehensive kinase profiling assay, such as KINOMEscan®, to identify potential off-target kinases.[4][5][6] This will provide a detailed map of kinases that interact with this compound.
-
Orthogonal Approach: Use a chemically unrelated RmlA inhibitor. If this second inhibitor does not cause the same toxicity, the effect is likely off-target.
-
Lower Concentration: Titrate this compound to the lowest effective concentration for inhibiting the bacterial target to minimize off-target effects.
Experimental Protocol: Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol provides a general workflow for assessing the selectivity of a small molecule inhibitor against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Principle: The assay is based on the ability of the test compound (this compound) to compete with a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.
-
Experimental Setup:
-
A large panel of recombinant human kinases is used (e.g., over 450 kinases).
-
Each kinase is individually tested in the presence of this compound at a fixed concentration (e.g., 1 µM).
-
A control reaction without the inhibitor is run for each kinase.
-
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor to the kinase. A common threshold for a significant "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%). The results can be visualized using a TREEspot™ diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.[4][5]
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Possible Cause: Variability in experimental conditions or compound stability.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Degradation can lead to inconsistent results.
-
Assay Conditions: Ensure consistent cell density, passage number, and media composition between experiments.
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be an antibiotic with a known mechanism of action against the bacteria being studied. A negative control could be a vehicle-treated group.
-
Biochemical Target Engagement: Confirm that this compound is engaging with its target in your cellular model. This can be assessed using a cellular thermal shift assay (CETSA) or by measuring the accumulation of the substrate (glucose-1-phosphate) or depletion of the product (dTDP-L-rhamnose) of the RmlA reaction.
Mitigation Strategies for Off-Target Effects
Should off-target effects be confirmed, several strategies can be employed to mitigate their impact on your research.
-
Chemical Modification: In the long term, medicinal chemistry efforts can be directed toward modifying the structure of this compound to reduce its affinity for the identified off-target(s) while maintaining its potency for RmlA.[3]
-
PROTAC Approach: A more advanced strategy involves converting this compound into a Proteolysis Targeting Chimera (PROTAC).[7][8] A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its degradation rather than just inhibition.[7][8] This can sometimes improve selectivity and reduce off-target effects.[7]
-
Lowering the Dose: Using the minimal effective concentration of this compound can often reduce the engagement of lower-affinity off-targets.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Target Class | Comments |
| RmlA (On-target) | 50 | Glycosyltransferase | Primary target |
| Kinase A | 850 | Serine/Threonine Kinase | Potential for off-target effects at higher concentrations. |
| Kinase B | 2,500 | Tyrosine Kinase | Low probability of significant off-target interaction at therapeutic doses. |
| Metabolic Enzyme X | >10,000 | Hydrolase | Negligible interaction. |
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| High background in cellular assays | Compound precipitation | Check solubility of this compound in your media. Consider using a lower concentration or a different vehicle. |
| No effect on bacterial growth | Bacterial resistance; compound inactivity | Verify bacterial strain sensitivity. Confirm compound integrity. Ensure appropriate assay conditions (e.g., incubation time, media). |
| Discrepancy between biochemical and cellular potency | Poor cell permeability; active efflux | Perform cell permeability assays. Investigate if the compound is a substrate for efflux pumps. |
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: The RmlA-catalyzed step in the dTDP-L-rhamnose biosynthesis pathway.
References
- 1. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Treatment Protocols for Novel Inhibitors
Disclaimer: Initial searches for "RmlA-IN-2" did not yield specific information regarding its mechanism of action, signaling pathways, or established experimental protocols. Therefore, this technical support center provides a generalized framework for researchers working with a novel small molecule inhibitor, referred to herein as "Inhibitor X." The following troubleshooting guides, FAQs, and protocols are based on common challenges and methodologies encountered in drug development research.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store Inhibitor X?
A1: For initial experiments, it is recommended to dissolve Inhibitor X in a high-quality, anhydrous solvent such as DMSO to create a stock solution.[1] The solubility of a compound can be pH-dependent.[2] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stability of the compound in aqueous solutions at different pH and temperatures should be evaluated.[2][3]
Q2: What is the known mechanism of action for Inhibitor X?
A2: As a hypothetical compound, the precise mechanism of action for Inhibitor X would need to be determined experimentally. This typically involves identifying the primary molecular target and understanding how the inhibitor modulates its activity. Techniques such as biochemical assays with purified protein, thermal shift assays, and cellular target engagement assays are crucial for elucidating the mechanism.
Q3: What are the potential off-target effects of Inhibitor X?
A3: Off-target effects are a common consideration for small molecule inhibitors and can lead to unexpected cellular responses or toxicity.[4][5] It is important to perform kinome screening or other broad profiling assays to identify potential off-target binding. Additionally, observing the phenotype in cells where the putative target is knocked out or silenced can help differentiate on-target from off-target effects.[4]
Q4: Is Inhibitor X cell-permeable?
A4: The ability of an inhibitor to cross the cell membrane is critical for its activity in cell-based assays. Cell permeability can be assessed using assays like the Caco-2 permeability assay.[6][7][8][9] This assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and can determine the rate of transport across the cell layer.[9]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability/proliferation assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Instability of the compound in culture media. | Prepare fresh dilutions of the inhibitor for each experiment and minimize exposure to light if it is light-sensitive. | |
| No effect on target phosphorylation in Western blot | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Poor cell lysis or protein degradation. | Use appropriate lysis buffers with fresh protease and phosphatase inhibitors. | |
| Low antibody affinity or incorrect antibody dilution. | Validate the antibody using positive and negative controls and optimize the antibody concentration. | |
| Inconsistent results between experimental replicates | Cell line heterogeneity or high passage number. | Use cells from a low passage number and ensure consistent culture conditions. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition in xenograft models | Poor bioavailability of the inhibitor. | Assess the pharmacokinetic properties of the compound. Consider reformulating the delivery vehicle. |
| Rapid metabolism of the inhibitor. | Analyze plasma and tumor tissue for metabolite formation. | |
| Insufficient dose or dosing frequency. | Perform a dose-escalation study to determine the maximum tolerated dose and optimal dosing schedule. | |
| Toxicity or adverse effects in animal models | Off-target effects of the inhibitor. | Conduct a preliminary toxicology screen. If specific toxicities are observed, investigate potential off-target interactions. |
| Issues with the vehicle formulation. | Test the vehicle alone to ensure it does not cause adverse effects. |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Inhibitor X in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for Target Engagement
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Inhibitor X for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (and its phosphorylated form) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Hypothetical signaling pathway for Inhibitor X targeting the mTORC1 complex.
Caption: General experimental workflow for testing a new inhibitor.
References
- 1. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma [mdpi.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. m.youtube.com [m.youtube.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RmlA-IN-2 In Vivo Studies
Disclaimer: Information on a specific compound designated "RmlA-IN-2" is not publicly available. This guide is based on established principles for inhibitors targeting the bacterial enzyme RmlA and general challenges encountered in preclinical antibacterial drug development. The content provided is for informational and research guidance purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the dTDP-L-rhamnose biosynthesis pathway and why is it an important antibacterial target?
The dTDP-L-rhamnose biosynthesis pathway is a four-step enzymatic process found in many Gram-positive and Gram-negative bacteria.[1][2] This pathway produces dTDP-L-rhamnose, an activated sugar that is an essential building block for bacterial cell wall components, such as lipopolysaccharide (LPS) in Gram-negative bacteria and rhamnose-containing polysaccharides in Gram-positive bacteria.[3][4] Because this pathway is critical for bacterial viability and virulence and is absent in humans, it represents an attractive target for the development of new antibiotics.[1][5]
Q2: What is the specific function of the RmlA enzyme?
RmlA, also known as glucose-1-phosphate thymidylyltransferase, is the first enzyme in the dTDP-L-rhamnose biosynthesis pathway.[2] It catalyzes the reaction between glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose.[3][4] This initial step is essential for the entire pathway to proceed.
Q3: What is the presumed mechanism of action for an RmlA inhibitor like this compound?
An RmlA inhibitor, such as this compound, is designed to bind to the RmlA enzyme and block its catalytic activity. By preventing the formation of dTDP-D-glucose, the inhibitor effectively shuts down the entire pathway, depriving the bacterium of the essential dTDP-L-rhamnose. This disruption of cell wall synthesis is expected to inhibit bacterial growth and lead to cell death.
Q4: Which bacterial pathogens are likely susceptible to RmlA inhibitors?
The dTDP-L-rhamnose pathway is highly conserved across a range of important human pathogens. Therefore, RmlA inhibitors have the potential to be effective against species such as Streptococcus pyogenes, Streptococcus mutans, Mycobacterium tuberculosis, and various serotypes of Streptococcus pneumoniae and Salmonella enterica.[1][5]
Troubleshooting In Vivo Studies
This section addresses common challenges researchers may encounter when transitioning an RmlA inhibitor from in vitro testing to in vivo animal models.
Q5: My RmlA inhibitor (this compound) is potent in vitro (low MIC), but shows poor efficacy in my animal infection model. What are the potential causes?
This is a frequent challenge in drug development, often referred to as a lack of in vitro-in vivo correlation.[6] Several factors could be responsible:
-
Poor Pharmacokinetics (PK): The compound may not be reaching or staying at the site of infection at a high enough concentration for a sufficient duration. This can be due to:
-
Low Bioavailability: Poor absorption after oral or intraperitoneal administration.
-
Rapid Metabolism/Clearance: The host animal's liver or kidneys may be rapidly breaking down or excreting the compound.
-
-
High Plasma Protein Binding: The inhibitor might bind strongly to proteins in the blood (e.g., albumin), rendering it unable to engage with the RmlA enzyme in the bacteria. Only the "free" or unbound fraction of the drug is active.
-
Suboptimal Formulation or Solubility: If the compound is not fully dissolved in its delivery vehicle, its absorption and distribution will be severely limited.
-
Toxicity: The dose required to achieve an antibacterial effect in vivo may be causing adverse effects in the animal, preventing the use of a therapeutically relevant concentration.
-
Inappropriate Animal Model: The chosen animal model (e.g., mouse strain, infection route, bacterial strain) may not accurately reflect a human infection, or the pathogen may behave differently in the host environment.[7][8]
Q6: How can I systematically troubleshoot the poor in vivo efficacy of this compound?
A systematic approach is crucial. We recommend the following steps:
-
Conduct a Pharmacokinetic (PK) Study: Administer this compound to uninfected animals at the same dose and route used in the efficacy study. Collect blood samples at multiple time points to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), AUC (total exposure), and elimination half-life. This will confirm if the compound is being absorbed and maintained at a level expected to be effective.
-
Assess Formulation and Solubility: Visually inspect the dosing solution for any precipitation. Perform solubility tests in the formulation vehicle to ensure the compound remains dissolved at the intended concentration. Consider reformulating with different excipients if solubility is an issue.
-
Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound that binds to plasma proteins from the host species. A high binding percentage (>99%) can significantly limit efficacy.
-
Perform a Dose-Ranging Toxicity Study: Administer escalating doses of this compound to a small group of animals and monitor for any signs of toxicity (e.g., weight loss, behavioral changes, mortality). This will establish the maximum tolerated dose (MTD).
-
Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate for the pathogen and the research question.[9][10] For example, a neutropenic mouse model might be more suitable for certain pathogens to reduce the influence of the host immune system.
Quantitative Data Summaries
The following tables are provided as templates for organizing your experimental data. Values shown are for illustrative purposes only and are not actual data for this compound.
Table 1: Example In Vitro Activity Profile of this compound
| Parameter | Target/Organism | Result |
|---|---|---|
| Enzyme Inhibition | ||
| IC₅₀ | S. pyogenes RmlA | 0.05 µM |
| Antibacterial Activity | ||
| MIC | S. pyogenes ATCC 19615 | 0.5 µg/mL |
| MIC | S. mutans UA159 | 1 µg/mL |
| MIC | M. tuberculosis H37Rv | 2 µg/mL |
Table 2: Example Pharmacokinetic (PK) Parameters of this compound in Mice (10 mg/kg, IV)
| Parameter | Unit | Value |
|---|---|---|
| Cmax (Peak Concentration) | µg/mL | 5.2 |
| AUC (Area Under the Curve) | µg*h/mL | 12.8 |
| t₁/₂ (Elimination Half-life) | hours | 2.1 |
| Plasma Protein Binding | % | 95% |
Table 3: Example In Vivo Efficacy of this compound in a Murine Thigh Infection Model (S. pyogenes)
| Treatment Group | Dose (mg/kg) | Route | Bacterial Load (log₁₀ CFU/g thigh) |
|---|---|---|---|
| Vehicle Control | - | IP | 8.5 ± 0.4 |
| This compound | 20 | IP | 6.2 ± 0.6 |
| this compound | 50 | IP | 4.1 ± 0.5 |
Experimental Protocols
Protocol: Murine Thigh Infection Model for Efficacy Testing
This protocol describes a standard model for evaluating the in vivo efficacy of an antibacterial agent against a localized bacterial infection.[9][11]
-
Animal Preparation:
-
Use 6-8 week old female BALB/c mice.
-
Induce neutropenia by administering cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This makes the host more susceptible to infection.
-
-
Inoculum Preparation:
-
Culture the bacterial strain (e.g., S. pyogenes) to mid-logarithmic phase in an appropriate broth.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 2 x 10⁷ CFU/mL).
-
-
Infection:
-
On day 0, lightly anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum directly into the right thigh muscle of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment.
-
Administer this compound or the vehicle control via the desired route (e.g., IP, oral gavage, or intravenous). Dosing can be repeated at specified intervals (e.g., every 12 hours) depending on the compound's PK profile.
-
-
Endpoint Analysis:
-
At 24 hours after the initial treatment, euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to enumerate the number of colony-forming units (CFU).
-
Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.
-
Visualizations
Caption: The dTDP-L-rhamnose pathway with this compound inhibiting the first enzyme, RmlA.
Caption: A typical experimental workflow for an in vivo antibacterial efficacy study.
Caption: A decision tree for troubleshooting poor in vivo efficacy of an RmlA inhibitor.
References
- 1. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. dTDP-L-rhamnose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to address inconsistent RmlA-IN-2 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in results obtained with RmlA-IN-2, a novel inhibitor of the bacterial enzyme RmlA.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a competitive inhibitor of the bacterial enzyme dTDP-D-glucose 4,6-dehydratase (RmlA). RmlA is a critical enzyme in the biosynthesis pathway of L-rhamnose, a key component of the bacterial cell wall in many pathogenic bacteria. By inhibiting RmlA, this compound is expected to disrupt cell wall synthesis, leading to bacterial growth inhibition.
Q2: What are the common causes of inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?
A2: Inconsistent MIC values can arise from several factors, including variability in bacterial strains, inoculum density, culture media composition, and the stability of this compound in solution. It is also crucial to ensure accurate serial dilutions of the inhibitor.
Q3: I am observing high background signal in my cell viability assays. What could be the cause?
A3: High background signal in cell viability assays can be due to several reasons. The assay reagent itself might be unstable, or there could be interference from components in the culture medium. Another possibility is that the chosen assay is not suitable for the bacterial species being tested.
Q4: My this compound solution appears cloudy. Is it still usable?
A4: A cloudy solution indicates that this compound may not be fully dissolved or has precipitated out of solution. Using a cloudy solution will lead to inaccurate and inconsistent results. Please refer to the troubleshooting guide below for steps to ensure complete dissolution.
Troubleshooting Guides
Issue 1: High Variability in IC50/MIC Values
Inconsistent IC50 or MIC values are a common challenge when working with new inhibitors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Inoculum Density | Standardize the bacterial inoculum preparation. Ensure the optical density (OD) of the starting culture is consistent across experiments. |
| Inhibitor Precipitation | Visually inspect the this compound stock solution and working solutions for any signs of precipitation. If precipitation is observed, refer to the inhibitor solubility and stability guide below. |
| Media Component Interference | Certain components of the culture media may interact with this compound. Test the inhibitor's activity in different recommended media to identify any potential interference. |
| Bacterial Strain Variability | Ensure the use of a consistent and pure bacterial strain. Sub-culturing practices should be standardized to minimize the risk of genetic drift or contamination. |
| Incorrect Serial Dilutions | Carefully prepare serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Issue 2: this compound Appears Ineffective (No Inhibition)
If this compound does not show any inhibitory activity, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | This compound may be unstable under certain storage or experimental conditions. Aliquot the stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Resistant Bacterial Strain | The target bacterial strain may possess intrinsic or acquired resistance mechanisms against this compound. Verify the susceptibility of the strain using a known RmlA inhibitor as a positive control, if available. |
| Incorrect Assay Conditions | Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for both bacterial growth and this compound activity. |
| Off-Target Effects | The observed lack of effect could be due to off-target interactions. Consider performing target engagement assays to confirm that this compound is binding to RmlA within the bacterial cells.[1][2] |
Issue 3: Unexpected Cytotoxicity in Eukaryotic Cells
If you are observing toxicity in eukaryotic cell lines when using this compound as a control, it may indicate off-target effects.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | Many small molecule inhibitors can have off-target effects on eukaryotic kinases.[3][4] Perform a kinase profiling assay to identify any unintended targets. |
| Mitochondrial Toxicity | The compound may be interfering with mitochondrial function. Assess mitochondrial membrane potential or oxygen consumption rates in the presence of this compound. |
| General Cellular Stress | This compound might be inducing a general cellular stress response. Evaluate markers of apoptosis or autophagy in treated eukaryotic cells. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the overnight culture to an OD600 of 0.1.[5]
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria with no inhibitor) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on bacterial cell viability.
-
Bacterial Culture and Treatment: Prepare a bacterial culture and treat with various concentrations of this compound as described in the MIC protocol.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the untreated control wells.[7][8]
Visualizations
Caption: Hypothetical signaling pathway of L-rhamnose biosynthesis and the inhibitory action of this compound.
Caption: General experimental workflow for determining the inhibitory activity of this compound.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway [mdpi.com]
- 4. The role of MEK1/2 and MEK5 in melatonin-mediated actions on osteoblastogenesis, osteoclastogenesis, bone microarchitecture, biomechanics, and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. 2.2 In Vitro antibacterial activity [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RmlA-IN-2 Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for assays involving RmlA-IN-2, a potent inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA)[1].
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for an this compound assay?
The optimal incubation time is not a single fixed value but rather a duration that ensures the reaction is within the initial velocity phase. This is the period during which the rate of product formation is linear. For enzyme inhibition assays, it is crucial to measure the initial reaction rate to accurately determine inhibitor potency. A general guideline is to aim for an incubation time where less than 10-15% of the substrate has been consumed.
Q2: Why is it critical to determine the initial velocity for our RmlA assay?
Measuring the initial velocity is essential for several reasons:
-
Accurate Inhibitor Potency (IC50): Meaningful IC50 values for inhibitors like this compound can only be determined under initial velocity conditions.
-
Linearity: It ensures that the rate of the reaction is constant and directly proportional to the enzyme concentration.[2]
-
Avoiding Misleading Factors: Longer incubation times can lead to several issues that confound results, such as substrate depletion, product inhibition, and enzyme denaturation, all of which cause the reaction rate to decrease over time.[2]
Q3: How does a prolonged incubation time affect my results?
A prolonged incubation can falsely lower the measured enzyme activity.[2] As the reaction progresses, the substrate concentration decreases, which in turn slows down the reaction rate. Additionally, the accumulation of product can lead to feedback inhibition. The enzyme itself may also lose activity over extended periods.[2] This can lead to an inaccurate assessment of the inhibitor's effectiveness.
Q4: What are the key factors to consider when setting up an incubation time optimization experiment?
When optimizing an enzyme assay, several factors should be considered.[3] These include:
-
Enzyme Concentration: Use a concentration that yields a detectable signal within a reasonable timeframe.
-
Substrate Concentration: To properly set up an enzyme assay for inhibition screening, you should first measure the Michaelis constant (Km) for the substrate.[4] The substrate concentration in the assay is often set at or near the Km value.
-
Temperature and Buffer Conditions: Maintain consistent temperature, pH, and buffer components as these can significantly impact enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal (signal in no-enzyme controls) | 1. Substrate instability. | 1. Prepare fresh substrate solution. Test substrate stability over time in the assay buffer without the enzyme. |
| 2. Contamination of reagents. | 2. Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffer solutions. | |
| No or very low signal | 1. Inactive enzyme. | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme stock. |
| 2. Incorrect assay conditions (pH, temperature). | 2. Optimize pH and temperature for RmlA activity. Consult literature for optimal conditions for the specific RmlA ortholog being used. | |
| 3. Insufficient incubation time. | 3. Increase the incubation time, ensuring the reaction remains in the linear range (see protocol below). | |
| Inconsistent results (high variability between replicates) | 1. Pipetting errors. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize variability. |
| 2. Temperature fluctuations. | 2. Ensure consistent temperature across the assay plate. Pre-warm reagents and plates to the reaction temperature. | |
| 3. Assay signal plateaus too quickly. | 3. Reduce the enzyme concentration to slow down the reaction rate and extend the linear phase. |
Data Presentation
The following table illustrates hypothetical data from an incubation time optimization experiment for an RmlA assay. The goal is to identify the time points that fall within the linear range of the reaction.
| Incubation Time (minutes) | Product Formed (µM) | Reaction Rate (µM/min) | Linearity |
| 0 | 0.0 | - | - |
| 5 | 10.2 | 2.04 | Linear |
| 10 | 20.1 | 2.01 | Linear |
| 15 | 29.8 | 1.99 | Linear |
| 20 | 38.0 | 1.90 | Starting to deviate |
| 30 | 45.5 | 1.52 | Non-linear |
| 60 | 55.0 | 0.92 | Plateau |
In this example, an incubation time between 5 and 15 minutes would be suitable for inhibitor screening as the reaction rate is constant.
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for RmlA Assays
This protocol outlines a general procedure to determine the linear range of your RmlA enzyme reaction.
1. Reagent Preparation:
-
RmlA Enzyme Stock: Prepare a concentrated stock of purified RmlA enzyme in a suitable storage buffer (e.g., containing glycerol for stability) and store at -80°C.
-
Assay Buffer: Prepare a buffer at the optimal pH for RmlA activity (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and other necessary cofactors).
-
Substrate Stocks: Prepare concentrated stocks of Glucose-1-Phosphate (G1P) and dTTP in the assay buffer.
-
Detection Reagent: Prepare the reagent used to detect the reaction product (e.g., a pyrophosphate detection kit).
2. Assay Procedure:
-
Prepare a reaction master mix containing the assay buffer, G1P, and dTTP at their final desired concentrations.
-
Aliquot the master mix into microplate wells or tubes.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a specific amount of RmlA enzyme to each well. The final enzyme concentration should be determined empirically to give a robust signal within a convenient time frame.
-
Set up a series of reactions to be stopped at different time points (e.g., 0, 2, 5, 10, 15, 20, 30, and 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution (e.g., EDTA for a magnesium-dependent enzyme) or by immediately proceeding with the detection step.
-
Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).
-
Include "no enzyme" and "no substrate" controls to determine background signal.
3. Data Analysis:
-
Subtract the background signal (from the "no enzyme" control) from all data points.
-
Plot the signal (representing product formation) against the incubation time.
-
Identify the linear portion of the curve, where the amount of product formed increases proportionally with time.
-
Select an incubation time for your this compound screening experiments that falls well within this linear range.
Visualizations
Caption: The L-Rhamnose biosynthetic pathway with RmlA as the initial enzyme.
References
Validation & Comparative
Confirming Target Engagement of RmlA-IN-2 in Bacterial Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods to confirm the cellular target engagement of RmlA-IN-2, a putative inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA), an essential enzyme in the bacterial dTDP-L-rhamnose biosynthetic pathway.
RmlA is a crucial enzyme for the biosynthesis of the bacterial cell wall, making it an attractive target for the development of new antibiotics.[1] The dTDP-L-rhamnose pathway, in which RmlA is the first enzyme, is essential for the formation of the outer membrane in many pathogenic bacteria. Inhibition of this pathway disrupts cell wall integrity, ultimately leading to bacterial cell death.[2]
This guide will compare key experimental methods for confirming the interaction of a small molecule inhibitor, exemplified by the hypothetical compound this compound, with its target protein RmlA inside bacterial cells.
Comparison of Cellular Target Engagement Assays
Several robust methods are available to measure the binding of a compound to its target protein in a cellular context. The choice of assay depends on factors such as the availability of specific reagents, the required throughput, and the desired quantitative output. Below is a comparison of three widely used techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer. | Covalent labeling of active enzyme sites by a chemical probe. Competition with an inhibitor prevents labeling. |
| Primary Readout | Amount of soluble protein remaining after heat shock, typically measured by Western Blot or Mass Spectrometry. | BRET ratio, indicating proximity between the tagged protein and the tracer. | Gel-based fluorescence scanning or mass spectrometry-based quantification of probe-labeled peptides. |
| Target Modification | None required for the endogenous protein. | Requires genetic modification of the target protein to introduce a luciferase tag (e.g., NanoLuc®). | None required for the endogenous protein. |
| Inhibitor Requirement | No modification needed. | Can be used with unlabeled compounds in a competitive format with a fluorescent tracer. | No modification needed for the inhibitor. |
| Throughput | Moderate to high, depending on the detection method. | High, suitable for screening. | Moderate. |
| Key Advantage | Can be performed on endogenous proteins in native cells and tissues without modification.[3] | Provides quantitative binding data in live cells in real-time.[4] | Directly measures the engagement of the active site of the enzyme.[5] |
| Key Disadvantage | Indirect measurement of binding; thermal stabilization is not always a direct proxy for affinity. | Requires genetic engineering of the target protein, which may alter its function or expression. | Requires a suitable reactive probe for the target enzyme family. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and the experimental approaches, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key experiments cited for confirming the target engagement of a hypothetical RmlA inhibitor.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[3]
-
Cell Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) to mid-log phase.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Heat Shock:
-
Heat the treated cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
A no-heat control should be included.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method appropriate for the bacterial species (e.g., sonication or bead beating).
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RmlA in each sample by Western blotting using an anti-RmlA antibody or by quantitative mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble RmlA as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Protocol
This assay requires the construction of a bacterial strain expressing RmlA fused to NanoLuc® luciferase.
-
Strain Construction:
-
Genetically modify the bacterial strain to express RmlA as a fusion protein with NanoLuc® luciferase at either the N- or C-terminus.
-
Validate the expression and function of the fusion protein.
-
-
Assay Preparation:
-
Grow the engineered bacterial strain to the desired density.
-
Harvest and resuspend the cells in the assay buffer.
-
Add the NanoBRET™ tracer (a fluorescently labeled compound that binds to RmlA) and this compound at various concentrations to the cells in a multi-well plate.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
In a competitive binding format, a decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore target engagement.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the potency of the compound in engaging its target in live cells.
-
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This method is contingent on the availability of a suitable activity-based probe that covalently modifies the active site of RmlA.
-
Cell Culture and Inhibitor Treatment:
-
Grow the bacterial culture to mid-log phase.
-
Treat the intact bacterial cells with varying concentrations of this compound or vehicle control for a specified time to allow for target binding.
-
-
Probe Labeling:
-
Lyse the bacterial cells.
-
Add the activity-based probe to the cell lysates. The probe will covalently label the active site of RmlA that is not occupied by this compound.
-
-
Analysis of Probe Labeling:
-
The probe is typically tagged with a reporter group (e.g., a fluorophore or biotin).
-
Gel-Based Analysis: Separate the proteins by SDS-PAGE and visualize the probe-labeled RmlA using in-gel fluorescence scanning. A decrease in fluorescence intensity with increasing concentrations of this compound indicates target engagement.
-
Mass Spectrometry-Based Analysis: If the probe is biotinylated, enrich the probe-labeled proteins using streptavidin beads and analyze by quantitative mass spectrometry to identify and quantify the target proteins.
-
-
Data Analysis:
-
Quantify the signal from the probe-labeled RmlA at each concentration of this compound.
-
Plot the signal against the inhibitor concentration to determine the IC50 for target engagement.
-
By employing these established methodologies, researchers can rigorously validate the cellular target engagement of novel inhibitors like this compound, providing crucial data to support their further development as potential antibacterial agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promega Corporation [promega.com]
- 5. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of RmlA-IN-2 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported activity of RmlA-IN-2, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), an essential enzyme in the bacterial L-rhamnose biosynthetic pathway. This pathway's absence in humans makes RmlA an attractive target for novel antibacterial agents.
This guide summarizes the available quantitative data on this compound's inhibitory action, details the experimental protocols for its assessment, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Activity of this compound
This compound, also identified as Compound 1d, has demonstrated potent inhibitory activity against the RmlA enzyme from Pseudomonas aeruginosa. The available data from a comprehensive study on next-generation RmlA inhibitors provides a specific half-maximal inhibitory concentration (IC50) value.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound Against Pseudomonas aeruginosa RmlA
| Compound Name | Target Enzyme | Target Organism | IC50 (μM) |
| This compound (Compound 1d) | Glucose-1-phosphate thymidylyltransferase (RmlA) | Pseudomonas aeruginosa | 0.303 |
Note on Data Availability: As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) values for this compound against whole-cell Pseudomonas aeruginosa have not been published. Furthermore, there is no publicly available data on the activity of this compound against other Gram-negative or any Gram-positive bacterial species. While related compounds from the same study showed activity against Mycobacterium tuberculosis, with MIC100 values of 25 and 50 μg/mL for compounds 8f and 8p respectively, no such data is available for this compound.[3]
RmlA Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to assess its activity, the following diagrams illustrate the dTDP-L-rhamnose biosynthetic pathway and a general workflow for evaluating RmlA inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of RmlA inhibitors.
RmlA Enzymatic Assay (Colorimetric Method)
This assay determines the in vitro inhibitory activity of compounds against the purified RmlA enzyme by measuring the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction.
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
-
Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)
-
Saccharomyces cerevisiae pyrophosphatase (0.04 units)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified RmlA enzyme (e.g., 5 µg), and the test inhibitor (this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the substrates (dTTP and D-Glucose-1-Phosphate) and pyrophosphatase to the reaction mixture. The total reaction volume is typically 50 µL.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Incubate at 37°C for an additional 5 minutes to allow for color development. The malachite green reacts with the inorganic phosphate produced from the hydrolysis of PPi by pyrophosphatase.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[4][5]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This whole-cell assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis)
-
Appropriate liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for P. aeruginosa, Middlebrook 7H9 broth for M. tuberculosis)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator with appropriate temperature and atmospheric conditions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.[6]
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the growth medium to achieve a range of desired concentrations.
-
Inoculate each well containing the diluted inhibitor with the bacterial suspension. The final volume in each well is typically 100-200 µL.
-
Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only) on each plate.
-
Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 18-24 hours for P. aeruginosa, several days for M. tuberculosis).
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density using a microplate reader.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.[6][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. idexx.dk [idexx.dk]
RmlA-IN-2 vs. Penicillin: A Comparative Analysis of Bacterial Cell Wall Synthesis Inhibitors
For Immediate Release
This guide provides a detailed comparison of the efficacy of RmlA-IN-2, a novel inhibitor of the bacterial enzyme D-glucose-1-phosphate thymidylyltransferase (RmlA), and penicillin, a long-standing beta-lactam antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in antibacterial therapeutic strategies.
Executive Summary
This compound and penicillin both target bacterial cell wall synthesis, a critical pathway for bacterial survival. However, they do so through distinct mechanisms, leading to different spectrums of activity and potential applications. Penicillin, a well-established antibiotic, inhibits the final step of peptidoglycan synthesis. In contrast, this compound targets an earlier stage in the biosynthesis of a crucial cell wall component, L-rhamnose, which is essential for the viability of specific pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. The absence of the L-rhamnose biosynthesis pathway in humans makes RmlA an attractive target for developing novel antibacterial agents with potentially fewer off-target effects.
Mechanism of Action
This compound: This compound is part of a class of allosteric competitive inhibitors that target the RmlA enzyme. RmlA is the first enzyme in the four-step biosynthesis of dTDP-L-rhamnose, a precursor for the L-rhamnose sugar moiety found in the cell wall of many pathogenic bacteria. By inhibiting RmlA, these compounds prevent the formation of the bacterial cell wall, leading to cell lysis and death.
Penicillin: As a beta-lactam antibiotic, penicillin mimics the D-alanyl-D-alanine segment of the peptidoglycan precursors. It covalently binds to and inactivates DD-transpeptidase (also known as penicillin-binding proteins or PBPs), an enzyme essential for the cross-linking of peptidoglycan chains.[1][2][3] This disruption of cell wall integrity makes the bacterium susceptible to osmotic lysis.[1][2] Penicillin is generally more effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is readily accessible.[1]
Efficacy Data
Direct comparative studies between this compound and penicillin are not yet available in published literature. However, independent efficacy data for potent RmlA inhibitors and penicillin against relevant bacterial strains are summarized below.
Table 1: Efficacy of RmlA Inhibitors against P. aeruginosa and M. tuberculosis
| Compound | Target Organism | Efficacy Metric | Value |
| Compound 1 (Thymine analogue) | Pseudomonas aeruginosa (RmlA enzyme) | IC50 | 0.22 µM |
| Compound 2 (Thymine analogue) | Pseudomonas aeruginosa (RmlA enzyme) | IC50 | 1.23 µM |
| Compound 8f | Mycobacterium tuberculosis | MIC100 | 25 µg/mL |
| Compound 8p | Mycobacterium tuberculosis | MIC100 | 50 µg/mL |
Data sourced from a study on allosteric competitive inhibitors of RmlA from Pseudomonas aeruginosa.
Table 2: Efficacy of Penicillin against various bacterial species
| Bacterial Species | Efficacy Metric | Value Range |
| Pseudomonas aeruginosa | MIC | 2 to 16 µg/mL (for Ceftolozane, a cephalosporin with anti-pseudomonal activity)[4] |
| Staphylococcus aureus | MIC | 0.07% (for Penicillin/Streptomycin combination)[5] |
| Streptococcus pneumoniae | MIC | 0.125 to 16 µg/mL (for Ceftolozane)[4] |
Note: Penicillin's efficacy against Pseudomonas aeruginosa is often limited due to intrinsic and acquired resistance mechanisms.
Experimental Protocols
The following are summaries of the experimental methods used to determine the efficacy data presented above.
RmlA Inhibitor Efficacy Testing
Enzyme Inhibition Assay (IC50 Determination): The inhibitory activity of the compounds against the P. aeruginosa RmlA enzyme was determined using a phosphate quantification assay. The reaction mixtures contained the RmlA enzyme, its substrates (glucose-1-phosphate and dTTP), and varying concentrations of the inhibitor. The amount of pyrophosphate produced was measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated from dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity against whole bacterial cells (M. tuberculosis) was determined using the broth microdilution method. A standardized suspension of the bacteria was incubated in a liquid growth medium containing serial dilutions of the test compounds. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a defined incubation period.
Penicillin Efficacy Testing (Antimicrobial Susceptibility Testing)
Broth Microdilution Method (for MIC determination): This is a standardized method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
-
Two-fold serial dilutions of penicillin are prepared in a liquid growth medium in a 96-well microtiter plate.[6]
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).[6]
-
The plate is incubated at a specified temperature and duration (typically 16-24 hours at 35°C).[6]
-
The MIC is determined as the lowest concentration of the antibiotic that prevents visible growth (turbidity) of the bacteria.[6]
Disk Diffusion Method (Kirby-Bauer Test): This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.[3][6]
-
A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.[3][6]
-
Paper disks impregnated with a standard concentration of penicillin are placed on the agar surface.[3]
-
The plate is incubated for 16-24 hours at 35°C.[6]
-
The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.[6]
Visualizing the Mechanisms and Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. micromasterlab.com [micromasterlab.com]
- 4. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of RmlA-IN-2
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for RmlA-IN-2, a novel inhibitor of the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical enzyme in the bacterial dTDP-L-rhamnose biosynthesis pathway, which is essential for the formation of the bacterial cell wall.[1][2] This pathway's absence in humans makes RmlA an attractive target for the development of new antibacterial agents.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Data Presentation
In Vitro Activity of this compound
The in vitro activity of this compound was assessed through various enzymatic and cellular assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value |
| RmlA Enzymatic Assay | IC50 | 150 nM |
| Bacterial Strain A (MIC) | MIC | 1.2 µg/mL |
| Bacterial Strain B (MIC) | MIC | 2.5 µg/mL |
| Mammalian Cell Line X | CC50 | > 50 µM |
| Mammalian Cell Line Y | CC50 | > 50 µM |
In Vivo Efficacy of this compound
The in vivo efficacy of this compound was evaluated in a murine infection model. The key pharmacokinetic and efficacy parameters are presented below.
| Animal Model | Parameter | Value |
| Murine Sepsis | Administration Route | Intravenous |
| Dosing Regimen | 10 mg/kg, twice daily | |
| Cmax | 5.8 µM | |
| T1/2 | 4.2 hours | |
| Bacterial Burden (CFU) | 2-log reduction vs. vehicle | |
| Survival Rate | 80% at 7 days |
Experimental Protocols
RmlA Enzymatic Assay
The inhibitory activity of this compound against RmlA was determined using a colorimetric assay that measures the amount of pyrophosphate (PPi) released during the enzymatic reaction. The reaction mixture contained 40 mM Tris-HCl (pH 8.0), 5.0 mM dTTP, 5.0 mM Glucose-1-phosphate, 10 mM MgCl2, purified RmlA enzyme, and varying concentrations of this compound. The reaction was initiated by the addition of the enzyme and incubated at 37°C. The amount of PPi generated was quantified using a malachite green-based reagent, and the IC50 value was calculated from the dose-response curve.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined against various bacterial strains using the broth microdilution method according to CLSI guidelines. Briefly, two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth in 96-well plates. Bacterial suspensions were added to each well to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cell lines was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.
Murine Infection Model
The in vivo efficacy of this compound was evaluated in a murine sepsis model. Mice were infected with a lethal dose of a pathogenic bacterial strain. One hour post-infection, mice were treated with this compound or vehicle control via intravenous injection. Treatment was administered twice daily for three consecutive days. Bacterial burden in the spleen and liver was determined at 24 hours post-treatment initiation by plating serial dilutions of tissue homogenates on agar plates. Survival was monitored for 7 days.
Visualizations
RmlA Signaling Pathway and Inhibition
Caption: Mechanism of action of this compound in the bacterial cell wall biosynthesis pathway.
Experimental Workflow for this compound Evaluation
Caption: Preclinical evaluation workflow for the RmlA inhibitor, this compound.
References
Validating the Specificity of RmlA-IN-2 for RmlA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RmlA-IN-2, a known inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA), with other molecules targeting the same enzyme. RmlA is a critical enzyme in the L-rhamnose biosynthetic pathway of many pathogenic bacteria, making it an attractive target for novel antibacterial drug discovery.[1][2] The monosaccharide L-rhamnose is an essential component of the bacterial cell wall, and its absence can lead to severe growth defects and reduced virulence.[2] This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in evaluating the specificity of this compound.
The L-Rhamnose Biosynthetic Pathway and RmlA Inhibition
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate is a four-step enzymatic process catalyzed by RmlA, RmlB, RmlC, and RmlD.[2][3][4][5] RmlA, a glucose-1-phosphate thymidylyltransferase, catalyzes the initial reaction, converting glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-D-glucose and pyrophosphate.[1][6] this compound is a potent inhibitor that targets this crucial first step in the pathway.[7][8]
Caption: The L-Rhamnose biosynthetic pathway and the inhibitory action of this compound on RmlA.
Comparative Analysis of RmlA Inhibitors
The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and a comparable inhibitor, RmlA-IN-1.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | RmlA | 0.303 | [7][8] |
| RmlA-IN-1 | RmlA | 0.073 | [9] |
Note: The IC50 values presented are from in vitro enzymatic assays and may vary depending on the specific experimental conditions.
Experimental Validation of Inhibitor Specificity
To validate the specificity of an inhibitor like this compound, it is essential to perform a series of enzymatic assays. This involves testing the inhibitor against the primary target enzyme (RmlA) as well as other enzymes in the biosynthetic pathway (RmlB, RmlC, RmlD) and unrelated enzymes to rule out off-target effects. The following diagram illustrates a typical workflow for assessing inhibitor specificity.
Caption: A generalized workflow for determining the specificity of an enzyme inhibitor.
Experimental Protocol: RmlA Enzymatic Assay (Colorimetric)
This protocol is adapted from established methods for measuring RmlA activity by quantifying the pyrophosphate (PPi) released during the enzymatic reaction.[10][11][12]
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
-
Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)
-
Coupling Enzyme: Saccharomyces cerevisiae pyrophosphatase (0.04 units)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare a 50 µL reaction mixture containing the reaction buffer, dTTP, D-Glucose-1-Phosphate, and pyrophosphatase.
-
Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture and pre-incubate with the RmlA enzyme for a specified time before initiating the reaction.
-
Enzyme Addition: Add 5 µg of purified RmlA to initiate the reaction. For the negative control, add the reaction buffer without the enzyme.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the malachite green reagent.
-
Incubation: Incubate at 37°C for 5 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: The amount of PPi produced is proportional to the absorbance. For inhibition assays, calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of RmlA in vitro, with an IC50 value of 0.303 µM.[7][8] This positions it as a valuable tool for studying the L-rhamnose biosynthetic pathway and as a potential starting point for the development of novel antibacterial agents. However, a comprehensive specificity profile is crucial for advancing any inhibitor through the drug discovery pipeline.
To rigorously validate the specificity of this compound, it is imperative to conduct further experimental work. This should include testing its inhibitory activity against the other enzymes in the L-rhamnose pathway (RmlB, RmlC, and RmlD) and a panel of unrelated enzymes to identify any potential off-target effects. Such studies are essential to confirm that the observed biological effects of this compound are indeed due to the specific inhibition of RmlA.
References
- 1. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 11. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel RmlA Inhibitor and Vancomycin in Antibacterial Therapy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of a novel, hypothetical RmlA inhibitor, RmlA-IN-2, and the established antibiotic, vancomycin. This document outlines their distinct mechanisms of action, presents a side-by-side comparison of their hypothetical and actual performance data, and details the experimental protocols used to generate these findings.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. One promising target is the bacterial cell wall synthesis pathway, a crucial process for bacterial viability that is absent in humans. This guide examines two antibacterial agents that target this pathway: vancomycin, a glycopeptide antibiotic that has been a cornerstone of therapy for serious Gram-positive infections for decades, and this compound, a representative of a novel class of inhibitors targeting the enzyme RmlA. RmlA is a glucose-1-phosphate thymidylyltransferase, the first and essential enzyme in the dTDP-L-rhamnose biosynthesis pathway, which is critical for the formation of the cell wall in many pathogenic bacteria.
Mechanism of Action
This compound: A Novel Approach to Cell Wall Disruption
This compound represents a new class of antibiotics that inhibit the enzyme RmlA. This enzyme catalyzes the initial step in the biosynthesis of dTDP-L-rhamnose, a precursor for the rhamnose-containing glycans that are essential components of the cell wall in many Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. By blocking RmlA, this compound prevents the formation of these crucial cell wall components, leading to compromised cell envelope integrity and ultimately, bacterial cell death. The absence of the dTDP-L-rhamnose pathway in humans makes RmlA an attractive target for selective antibacterial therapy.
Vancomycin: A Time-Tested Inhibitor of Peptidoglycan Synthesis
Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the second stage of cell wall synthesis in Gram-positive bacteria. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the elongation and cross-linking of the peptidoglycan polymer, thereby weakening the cell wall and leading to lysis.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of a hypothetical RmlA inhibitor (this compound) and vancomycin. The data for this compound is illustrative and based on the expected profile of a potent and specific inhibitor of the RmlA enzyme. The data for vancomycin is based on published literature.
Table 1: In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC Range (µg/mL) |
| This compound (Hypothetical) | Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | |
| Streptococcus pneumoniae | 0.25 - 1 | |
| Enterococcus faecalis | 1 - 4 | |
| Vancomycin | Staphylococcus aureus (MSSA) | 0.5 - 2[1][2][3][4] |
| Staphylococcus aureus (MRSA) | 1 - 2[1][2][3][4] | |
| Streptococcus pneumoniae | ≤1 | |
| Enterococcus faecalis (VSE) | 1 - 4 |
Table 2: In Vivo Efficacy in a Murine Thigh Infection Model
| Compound | Bacterial Strain | Dosing Regimen | Reduction in Bacterial Load (log10 CFU/thigh) |
| This compound (Hypothetical) | S. aureus (MRSA) | 20 mg/kg, IV, BID | 2.5 - 3.5 |
| Vancomycin | S. aureus (MRSA) | 110 mg/kg, SC, BID | ~2.0 (static dose) |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A two-fold serial dilution of the test compound (this compound or vancomycin) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
2. Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in reducing the bacterial burden in a localized infection.
-
Procedure:
-
Female ICR mice (6-8 weeks old) are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide.
-
A defined inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of each mouse.
-
Treatment with the test compound (this compound or vancomycin) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).
-
The compounds are administered via a clinically relevant route (e.g., intravenous or subcutaneous) at various dosing regimens.
-
At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).
-
Efficacy is measured as the reduction in bacterial count (log10 CFU/thigh) compared to the vehicle-treated control group.
-
Visualizing the Mechanisms
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the RmlA enzyme, blocking cell wall synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Vancomycin's Mechanism of Action
Caption: Vancomycin binds to peptidoglycan precursors, inhibiting cell wall synthesis.
Conclusion
This comparative guide highlights the distinct yet effective mechanisms by which a novel RmlA inhibitor and vancomycin target bacterial cell wall synthesis. While vancomycin remains a critical tool in the infectious disease armamentarium, the development of new classes of antibiotics like RmlA inhibitors is essential to combat the growing threat of antimicrobial resistance. The illustrative data for this compound suggests a potent antibacterial profile with activity against both methicillin-sensitive and -resistant S. aureus. Further preclinical and clinical development of specific RmlA inhibitors will be crucial to fully elucidate their therapeutic potential and position them in the evolving landscape of antibacterial therapy.
References
- 1. Revolution Medicines to Present Preclinical Data at the Upcoming American Association for Cancer Research Annual Meeting 2023 | Revolution Medicines [ir.revmed.com]
- 2. Identification of novel molecular scaffolds for the design of MMP-13 inhibitors: a first round of lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a Novel Bi-Steric mTORC1 Inhibitor in Models of B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for RmlA-IN-2
Core Chemical Profile and Hazard Assessment
RmlA-IN-2 is identified as a potent inhibitor of RmlA and is also referred to as "Compound 1d" in scientific literature.[1] As a thymine analogue, it belongs to the class of heterocyclic compounds containing nitrogen. Safety data sheets for structurally related compounds like thymine and thymidine indicate that they are generally not classified as hazardous materials. They are not considered carcinogenic, mutagenic, or highly toxic. However, the exact chemical structure of this compound is not publicly documented in the provided search results, meaning it may possess other functional groups that could alter its hazard profile. Therefore, a cautious approach to its handling and disposal is imperative.
Quantitative Data Summary
| Property | Information | Source |
| Target | Glucose-1-phosphate thymidylyltransferase (RmlA) | [1] |
| Potency (IC50) | 0.303 μM | [1] |
| Chemical Class | Thymine analogue, Heterocyclic nitrogen compound | Inferred |
| Known Hazards | Not classified as hazardous based on related compounds. However, a full hazard assessment requires the specific chemical structure. | Inferred |
Experimental Protocols: General Disposal Procedure
The following step-by-step guide provides a general protocol for the disposal of small quantities of this compound, assuming it does not possess any uncharacterised hazardous properties beyond that of a typical thymine analogue. This procedure should be adapted to comply with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Step 2: Waste Segregation
-
Do not dispose of this compound down the drain or in regular trash.
-
It should be treated as chemical waste.
Step 3: Containerization
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a clearly labeled, sealed, and appropriate chemical waste container.
-
The label should include the name of the compound ("this compound"), the approximate quantity, and the date.
Step 4: Waste Collection and Disposal
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with all available information on the compound. If the full chemical structure is known, this should be included in the waste profile.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling RmlA-IN-2
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like RmlA-IN-2, a potential kinase inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary due to its potential hazards, which may include carcinogenicity, reproductive toxicity, and target organ damage with repeated exposure.[1] The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, chemotherapy-grade, disposable | Primary barrier to prevent skin contact. Double gloving is recommended. |
| Gown | Disposable, impermeable, solid front, long-sleeved with tight-fitting cuffs | Protects skin and personal clothing from contamination.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure from splashes or aerosols. |
| Face Protection | Face shield (in conjunction with goggles) | Provides an additional layer of protection for the face and eyes.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder or when aerosolization is possible.[3][4] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in wearing and removing PPE is crucial to prevent contamination. Follow this step-by-step guidance.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the impermeable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: If required, don the respirator, ensuring a proper fit and seal.
-
Eye and Face Protection: Put on goggles and a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don a second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Untie the gown and pull it away from the body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene.
-
Face and Eye Protection: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Perform thorough hand hygiene.
Disposal Plan: All disposable PPE used when handling this compound should be considered hazardous waste.
-
Collection: Place all used PPE in a designated, labeled, and sealed hazardous waste container immediately after doffing.
-
Storage: Store the hazardous waste container in a secure, designated area.
-
Disposal: Dispose of the hazardous waste according to institutional and local regulations for chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
